molecular formula C10H6INO3 B1300210 4-Hydroxy-6-iodoquinoline-3-carboxylic acid CAS No. 40107-06-0

4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Cat. No.: B1300210
CAS No.: 40107-06-0
M. Wt: 315.06 g/mol
InChI Key: MPPGVYGQCYVNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-iodoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6INO3 and its molecular weight is 315.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPGVYGQCYVNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302949-02-6, 40107-06-0
Record name 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 40107-06-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. Quinolines are a prominent class of heterocyclic compounds, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide details a probable synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The most plausible and widely applicable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1] This reaction involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by a thermal cyclization. For the synthesis of this compound, the logical starting materials would be 4-iodoaniline and diethyl ethoxymethylenemalonate (DEEM).

The proposed synthetic workflow can be visualized as a two-step process:

  • Condensation: 4-iodoaniline reacts with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 3-((4-iodophenyl)amino)acrylate.

  • Cyclization: The intermediate undergoes thermal cyclization to yield the ethyl ester of this compound.

  • Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis 4-iodoaniline 4-iodoaniline Intermediate_Ester Ethyl 3-((4-iodophenyl)amino)acrylate 4-iodoaniline->Intermediate_Ester Reaction DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_Ester Cyclized_Ester Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate Intermediate_Ester->Cyclized_Ester Heat Final_Product This compound Cyclized_Ester->Final_Product Base/Acid

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound, based on established procedures for similar quinoline derivatives.

Step 1: Synthesis of Ethyl 3-((4-iodophenyl)amino)acrylate

This step involves the condensation of 4-iodoaniline with diethyl ethoxymethylenemalonate (DEEM).

Materials:

  • 4-iodoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate

This step involves the thermal cyclization of the intermediate product.

Materials:

  • Ethyl 3-((4-iodophenyl)amino)acrylate

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

Procedure:

  • In a high-temperature reaction setup equipped with a reflux condenser and a thermometer, add the ethyl 3-((4-iodophenyl)amino)acrylate.

  • Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature, typically around 250 °C, and maintain for 30-60 minutes.

  • Monitor the reaction for the formation of the cyclized product.

  • After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash it with a low-boiling point solvent like hexane or petroleum ether to remove the high-boiling point solvent.

  • Further purify the product by recrystallization.

Step 3: Synthesis of this compound

This final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Heat the mixture to reflux and stir for 2-3 hours until the ester is fully hydrolyzed.[2]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 4.[2]

  • The carboxylic acid product will precipitate out of the solution as a solid.

  • Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid and salts, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the key compounds in this synthesis. The data for the final product is based on commercially available information, while the data for the intermediates is estimated based on similar known compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
4-iodoanilineC₆H₆IN219.02Solid59-62
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23LiquidN/A
Ethyl 3-((4-iodophenyl)amino)acrylateC₁₁H₁₂INO₂317.12Solid(Not reported)
Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylateC₁₂H₁₀INO₃343.12Solid(Not reported)
This compoundC₁₀H₆INO₃315.06Solid>300

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. The success of the overall synthesis is dependent on the efficiency of each individual transformation.

Logical_Relationships Start Starting Materials Step1 Condensation Reaction Start->Step1 4-iodoaniline, DEEM Step2 Thermal Cyclization Step1->Step2 Intermediate Acrylate Step3 Ester Hydrolysis Step2->Step3 Quinoline Ester End Final Product Step3->End 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid

Caption: Logical flow of the synthetic process.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving a Gould-Jacobs reaction followed by ester hydrolysis. This guide provides a detailed framework for researchers to undertake this synthesis. The characterization and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as NMR, IR, mass spectrometry, and melting point analysis. The modular nature of this synthetic route also allows for the potential to create a diverse library of substituted quinoline derivatives for further investigation in drug discovery programs.

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid (CAS No: 40107-06-0). This quinoline derivative is a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₆INO₃ and a molecular weight of approximately 315.06 g/mol .[1][2] It is also known by its tautomeric name, 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting the presence of keto-enol tautomerism, a common feature in 4-hydroxyquinolines. The compound is commercially available from suppliers such as Advanced ChemBlocks with a purity of around 95%.[1]

Table 1: General Chemical and Physical Properties

PropertyValueReference
CAS Number 40107-06-0[1][2]
Molecular Formula C₁₀H₆INO₃[1][2]
Molecular Weight 315.06 g/mol [1]
IUPAC Name This compound[2]
Synonym 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2]
Appearance Solid (typical for this class of compounds)
Purity ~95% (as commercially available)[1]

Synthesis

The synthesis of this compound can be approached through established methods for quinoline-4-carboxylic acid synthesis, namely the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] For the synthesis of the target molecule, this would involve the reaction of 6-iodoisatin with a compound providing a two-carbon unit with an adjacent carbonyl group, such as pyruvic acid.

Workflow for Pfitzinger Synthesis

Pfitzinger Reaction Workflow cluster_0 Preparation of 6-iodoisatin cluster_1 Pfitzinger Condensation Indole Indole Oxidation Oxidation of 4-iodoindole Indole->Oxidation Iodination/Oxidation Iodoisatin 6-iodoisatin Oxidation->Iodoisatin Iodoisatin_ref 6-iodoisatin Condensation Condensation and Ring Formation Iodoisatin_ref->Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Condensation Base Base (e.g., KOH) Base->Condensation Product 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid Condensation->Product Doebner Reaction Workflow Iodoaniline 4-iodoaniline Reaction Three-component Condensation Iodoaniline->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Reaction Product 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid Reaction->Product Keto-Enol Tautomerism Keto Keto Form (6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) Enol Enol Form (this compound) Keto->Enol

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Drawing from patent literature and the established activities of structurally related quinoline derivatives, this document posits that the primary mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs), with a potential role in modulating cancer-related signal transduction pathways. This guide provides a structured overview of its putative biological targets, relevant signaling pathways, and generalized experimental protocols for its characterization.

Introduction

This compound is a synthetic organic compound belonging to the quinoline carboxylic acid class. While comprehensive peer-reviewed studies on its specific biological activity are limited, patent literature indicates its potential as an inhibitor of key signaling pathways implicated in oncogenesis. Structurally, it shares a common scaffold with known inhibitors of various enzymes, suggesting a potential for multi-target activity. This guide synthesizes the available information to present a plausible and data-supported mechanism of action.

Putative Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Based on patent filings, this compound is described as an inhibitor of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[1]. These RTKs are crucial mediators of cellular processes including proliferation, differentiation, migration, and angiogenesis. Their aberrant activation is a hallmark of many cancers.

The proposed mechanism involves the compound binding to the ATP-binding site within the kinase domain of these receptors, thereby preventing the phosphorylation and activation of downstream signaling molecules. This blockade of signal transduction can lead to the inhibition of tumor growth and angiogenesis.

Signaling Pathways

The inhibition of VEGFR and PDGFR by this compound would impact several critical downstream signaling cascades.

  • VEGFR Signaling Pathway: Primarily involved in angiogenesis, the VEGFR pathway, upon activation by VEGF, triggers downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to endothelial cell proliferation, migration, and survival. Inhibition of VEGFR would disrupt these processes, leading to a reduction in tumor vascularization.

  • PDGFR Signaling Pathway: This pathway plays a significant role in cell growth, proliferation, and differentiation. Ligand-induced dimerization and autophosphorylation of PDGFR activate similar downstream pathways to VEGFR, including the RAS/MAPK and PI3K/AKT pathways. Inhibition of PDGFR can thus directly impede tumor cell proliferation.

Quantitative Data

Target Assay Type Metric Value (nM) Reference
VEGFR2 (KDR)Kinase AssayIC50Data not available[1]
PDGFRβKinase AssayIC50Data not available[1]
c-KitKinase AssayIC50Data not available
RETKinase AssayIC50Data not available

Note: The table is a template. Specific values for this compound require experimental determination.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the compound against a panel of receptor tyrosine kinases.

  • Methodology:

    • Recombinant kinase domains of target RTKs (e.g., VEGFR2, PDGFRβ) are used.

    • The assay is typically performed in a 96- or 384-well plate format.

    • The compound is serially diluted and incubated with the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay
  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines that are dependent on the targeted RTK signaling.

  • Methodology:

    • Human umbilical vein endothelial cells (HUVECs) for anti-angiogenesis assessment (VEGFR-dependent) or various cancer cell lines (e.g., those overexpressing PDGFR) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the compound.

    • After a suitable incubation period (e.g., 72 hours), cell viability is assessed using methods such as MTT, MTS, or CellTiter-Glo assays.

    • GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Western Blot Analysis of Downstream Signaling
  • Objective: To confirm the inhibition of target RTK signaling within a cellular context.

  • Methodology:

    • Target cells are treated with the compound for a specified duration, followed by stimulation with the respective ligand (e.g., VEGF or PDGF).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against the phosphorylated forms of the target RTK and key downstream signaling proteins (e.g., p-AKT, p-ERK).

    • Total protein levels are also assessed as a loading control.

    • A decrease in the levels of phosphorylated proteins in compound-treated cells compared to controls indicates target engagement and pathway inhibition.

Visualizations

Signaling Pathway Diagrams

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Compound This compound Compound->VEGFR Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds STAT STAT PDGFR->STAT PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Compound This compound Compound->PDGFR Inhibits Proliferation Cell Growth and Proliferation STAT->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellProlif Cellular Proliferation Assay (GI50 Determination) KinaseAssay->CellProlif Validate cellular activity WesternBlot Western Blot Analysis (Pathway Inhibition) CellProlif->WesternBlot Confirm mechanism Xenograft Tumor Xenograft Model (Efficacy Assessment) WesternBlot->Xenograft Proceed to in vivo Tox Toxicology Studies (Safety Profile) Xenograft->Tox Assess safety

References

A Technical Guide to 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxy-6-iodoquinoline-3-carboxylic acid derivatives and their analogs, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, biological activities, and structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of an iodine atom at the 6-position of the quinoline ring can significantly modulate the biological properties of these molecules, often enhancing their potency and selectivity.[2][3] The carboxylic acid moiety at the 3-position is frequently crucial for activity, particularly in compounds targeting bacterial DNA gyrase and human dihydroorotate dehydrogenase (DHODH).[1][4]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step procedures. A common strategy is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[5]

A generalized synthetic pathway is outlined below:

Synthesis_Workflow Aniline Substituted Aniline (e.g., 4-iodoaniline) Intermediate1 Aniline Acrylate Intermediate Aniline->Intermediate1 Condensation EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Intermediate1 Ester Ethyl 4-hydroxy-6-iodoquinoline- 3-carboxylate Intermediate1->Ester Cyclization Cyclization Thermal Cyclization (e.g., in diphenyl ether) Final_Product 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid Ester->Final_Product Hydrolysis Hydrolysis Ester Hydrolysis (e.g., NaOH or LiOH) Derivatization Further Derivatization (e.g., Amide formation) Final_Product->Derivatization Analogs Analogs Derivatization->Analogs

Caption: Generalized workflow for the synthesis of this compound and its analogs.

Experimental Protocol: Gould-Jacobs Reaction and Subsequent Hydrolysis[5]
  • Condensation: A solution of 4-iodoaniline and diethyl ethoxymethylenemalonate (EMME) in a suitable solvent like ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the aniline acrylate intermediate.

  • Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C. This high temperature facilitates the cyclization to form the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate. The product is typically isolated by cooling the reaction mixture and adding a non-polar solvent like hexane to precipitate the product, which is then collected by filtration.

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, in a solvent mixture like THF/water. The reaction mixture is typically stirred at room temperature overnight. Acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the final this compound, which can be purified by recrystallization.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas.

Anticancer Activity

Certain 4-quinoline carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][6] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of DNA and RNA precursors.[4] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[6] The carboxylate group of these inhibitors is crucial for binding, often forming a salt bridge with an arginine residue (R136) in the enzyme's active site.[4][6]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... Nucleotides Pyrimidines (dUTP, dCTP) UMP->Nucleotides ... DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibitor 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid derivative DHODH_node DHODH Inhibitor->DHODH_node Inhibits

Caption: Mechanism of action of DHODH inhibitors in the de novo pyrimidine biosynthesis pathway.

Some 4-oxoquinoline-3-carboxamide derivatives have been shown to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication.[5] This mechanism is similar to that of quinolone antibiotics.[5]

Antimicrobial Activity

The 4-hydroxyquinoline core is a well-established pharmacophore in antimicrobial agents.[1] The 3-carboxylic acid group is critical for the antibacterial activity of many quinolone antibiotics, as it is involved in binding to bacterial DNA gyrase and topoisomerase IV.[1][4] The introduction of an iodine atom can enhance the antimicrobial properties of these compounds.[2]

Kinase Inhibition (DYRK1A)

Derivatives of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, which share a related structural motif, have been identified as potent and selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][7] Overexpression of DYRK1A is implicated in the neuropathology of Down syndrome. The 10-iodo substituent was found to be crucial for achieving high potency and selectivity.[3]

Structure-Activity Relationship (SAR)

The biological activity of 4-hydroxyquinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • C3-Position: The carboxylic acid group at this position is often essential for activity, particularly for DHODH inhibitors and antibacterial agents, where it interacts with the target enzyme.[1][6] Esterification or replacement with an amide can significantly alter or abolish activity.[8]

  • C6-Position: Halogenation at this position, particularly with iodine, can enhance biological activity.[2]

  • C2-Position: Modifications at the C2-position with various aryl groups can influence potency and selectivity.[8]

  • N1-Position: Substitution on the nitrogen atom of the quinoline ring can modulate the physicochemical properties and biological activity of the compounds.[9]

Quantitative Biological Data

The following tables summarize the reported biological activities of selected 4-hydroxyquinoline-3-carboxylic acid derivatives and their analogs.

Table 1: Anticancer Activity of 4-Quinoline Carboxylic Acid Derivatives as DHODH Inhibitors [6]

CompoundR1R2DHODH IC50 (nM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)
3 HH250 ± 110--
41 4-CF3-PhH9.71 ± 1.4--
43 3-F-PhH26.2 ± 1.8--
46 4-pyridylH28.3 ± 3.3--

Table 2: Cytotoxicity of 4-Oxoquinoline-3-carboxamide Derivatives [5]

CompoundRCell Line: HCT-116 IC50 (µM)Cell Line: ACP03 IC50 (µM)Cell Line: MDAMB-231 IC50 (µM)
16b 4-Cl-Ph> 5010.2> 50
17b 4-F-Ph> 5012.5> 50
Doxorubicin -0.040.050.08

Table 3: Kinase Inhibitory Activity of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives [3]

CompoundR1R2R3DYRK1A IC50 (µM)
5a HHH> 10
5h HHCl0.031
5j IHH0.006
5o IOMeH0.022

In Vitro and In Vivo Evaluation

A general workflow for the evaluation of these compounds is presented below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Enzyme_Assay Enzymatic Assays (e.g., DHODH, Kinase) Characterization->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., MTT, Cytotoxicity) Characterization->Cell_Assay Antimicrobial_Assay Antimicrobial Assays (MIC determination) Characterization->Antimicrobial_Assay Efficacy_Models Animal Models of Disease (e.g., Xenograft models) Cell_Assay->Efficacy_Models PK_Studies Pharmacokinetic Studies (ADME) Toxicity_Studies Toxicology Studies PK_Studies->Toxicity_Studies Efficacy_Models->PK_Studies

Caption: General experimental workflow for the development and evaluation of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity[5]
  • Cell Seeding: Cancer cells (e.g., HCT-116, ACP03, MDAMB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with significant potential for the development of new therapeutics. Their diverse biological activities, coupled with the tunability of their structure-activity relationships, make them attractive candidates for further investigation in oncology, infectious diseases, and neurology. This guide provides a foundational resource for researchers to build upon in the exploration and optimization of this important chemical scaffold.

References

The Biological Versatility of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 4-hydroxyquinoline-3-carboxylic acids have emerged as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the biological activities associated with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its structurally related analogs. The primary focus is on their potent inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for antiproliferative and anti-inflammatory therapies. Additionally, this guide will touch upon other reported biological activities of this chemical class, including antimicrobial and neuroprotective effects. Detailed experimental protocols, quantitative biological data, and signaling pathway visualizations are provided to support further research and development in this area.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinolines are heterocyclic aromatic compounds that form the core of many synthetic drugs and natural products. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, has been identified as a critical pharmacophore for various biological targets. Its structural rigidity, potential for hydrogen bonding, and ability to be readily functionalized make it an attractive starting point for the design of novel therapeutic agents. The introduction of a halogen atom, such as iodine at the 6-position, can significantly modulate the physicochemical properties and biological activity of the parent molecule, often enhancing its potency and selectivity.

Primary Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant body of research has identified 4-quinoline carboxylic acids as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[2] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation.[2] This mechanism of action has been successfully exploited in the treatment of autoimmune diseases and is under active investigation for cancer and viral infections.[2][3]

Quantitative Data: DHODH Inhibition by Quinoline-4-Carboxylic Acid Analogs

The following table summarizes the in vitro inhibitory activity of several 4-quinoline carboxylic acid analogs against human DHODH.

Compound IDR1 SubstituentR2 SubstituentDHODH IC50 (nM)Reference
41 4-F-PhH9.71 ± 1.4[1][2]
43 4-CF3-PhH26.2 ± 1.8[1][2]
46 3-pyridylH28.3 ± 3.3[1][2]
3 PhH250 ± 110[2]
Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by 4-quinoline carboxylic acid derivatives.

DHODH_Pathway DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Product Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Orotate->UMP Multi-step Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Dihydroorotate Multi-step Synthesis Aspartate Aspartate Aspartate->Dihydroorotate UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor 4-Hydroxyquinoline- 3-carboxylic Acids Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by 4-hydroxyquinoline-3-carboxylic acids disrupts pyrimidine biosynthesis.

Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol describes a typical method for determining the IC50 value of a test compound against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone (CoQD)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DCIP, and CoQD in each well of a 96-well plate.

  • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a solution of DHO and the DHODH enzyme.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Other Potential Biological Activities

While DHODH inhibition is a well-documented activity for this class of compounds, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been explored for other therapeutic applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of iodo-quinoline derivatives.[4] The introduction of iodine into the quinoline scaffold is thought to enhance antimicrobial efficacy.[4]

The following table presents the MIC values for a selection of iodo-quinoline derivatives against various microbial strains.

CompoundTarget OrganismMIC (µg/mL)Reference
Iodo-quinoline derivative 1S. epidermidis>128[4]
Iodo-quinoline derivative 2C. parapsilosis64[4]
Iodo-quinoline derivative 3K. pneumoniaeNo effect[4]

Note: The specific structures for these derivatives are detailed in the referenced publication.

Neuroprotective Activity: NMDA Receptor Antagonism

Structurally related isoquinoline-3-carboxylic acids have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurodegenerative disorders.[5] While direct evidence for this compound as an NMDA receptor antagonist is lacking, the shared carboxylic acid pharmacophore suggests this as a potential area for future investigation.

Experimental and Synthetic Workflow

The discovery and development of biologically active 4-hydroxyquinoline-3-carboxylic acid derivatives typically follow a structured workflow, from synthesis to biological evaluation.

Experimental_Workflow cluster_Chemistry Chemical Synthesis cluster_Biology Biological Evaluation cluster_Development Preclinical Development Synthesis Synthesis of Quinolines (e.g., Pfitzinger Reaction) Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., DHODH Inhibition Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Proliferation Assay) Primary_Screening->Secondary_Screening ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Secondary_Screening->ADME_Tox Lead_Optimization Lead Optimization (SAR Studies) ADME_Tox->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, primarily as inhibitors of DHODH. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. While DHODH inhibition is the most thoroughly investigated biological activity, emerging research into their antimicrobial and potential neuroprotective effects suggests that the therapeutic applications of these compounds may be broader than currently appreciated. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Profile of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectroscopic data for this specific compound, this document presents data from a closely related analogue, 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid , to serve as a valuable reference for characterization.[1] The methodologies and expected spectral features are detailed to guide researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for a reference compound, 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid.[1] These values provide an expected range and pattern for the characterization of this compound.

Table 1: ¹H NMR (400.1 MHz, DMSO-d₆) and ¹³C NMR (100.6 MHz, DMSO-d₆) Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-148.9
38.16 (d, J=8.4 Hz)120.2
4-170.1
4a-128.1
58.51 (s)137.9
6-94.1
78.10 (dd, J=8.8, 2.0 Hz)138.8
87.91 (d, J=8.8 Hz)129.5
8a-147.2
1'-126.3
2'7.51 (d, J=2.1 Hz)113.2
3'-145.9
4'-148.1
5'6.96 (d, J=8.3 Hz)116.1
6'7.42 (dd, J=8.3, 2.1 Hz)118.9
OCH₃3.87 (s)56.1
COOH14.0 (br s)-
OH9.5 (br s)-

Table 2: Infrared (IR) Spectroscopy Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]

Wavenumber (cm⁻¹)Assignment
3648O-H stretch (free hydroxyl)
3090C-H stretch (aromatic)
2982, 2970, 2883C-H stretch (aliphatic/methoxy)
1717C=O stretch (carboxylic acid)
1638C=O stretch (ketone)
1598, 1571, 1516C=C stretch (aromatic)
1396, 1380C-H bend
1304, 1263, 1222C-O stretch
1146, 1077, 1019C-N stretch
867, 809, 797, 770C-H out-of-plane bend
581, 524, 509C-I stretch

Table 3: Mass Spectrometry Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]

Ionization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Found)
ESI+449.9935449.9941

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for quinoline derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing : Perform background correction and report the absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Acquisition : Infuse the sample solution into the ESI source in positive or negative ion mode. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis : Determine the m/z value of the molecular ion peak and compare it with the calculated exact mass of the compound.

Visualizations

General Synthesis Workflow

The synthesis of 6-iodo-substituted carboxy-quinolines can be achieved through a one-pot, three-component reaction.[1] The following diagram illustrates the general workflow.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification & Characterization Iodoaniline Iodo-aniline OnePot One-Pot, Three-Component Reaction (TFA Catalyst) Iodoaniline->OnePot PyruvicAcid Pyruvic Acid PyruvicAcid->OnePot Aldehyde Aldehyde Derivative Aldehyde->OnePot Purification Purification OnePot->Purification Crude Product Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Product 6-Iodo-substituted Carboxy-quinoline Characterization->Product

General synthesis workflow for 6-iodo-substituted carboxy-quinolines.
Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis of a synthesized quinoline derivative.

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirmation Structure Confirmation DataAnalysis->StructureConfirmation

Workflow for spectroscopic analysis of quinoline derivatives.

References

"discovery and history of quinoline-3-carboxylic acids"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Quinoline-3-Carboxylic Acids

Introduction

The quinoline-3-carboxylic acid scaffold is a foundational structural motif in medicinal chemistry, most notably serving as the core for the highly successful quinolone class of antibacterial agents. First identified as a byproduct of antimalarial research, this chemical entity has evolved through decades of intensive drug development into a broad-spectrum therapeutic arsenal.[1] The journey from a laboratory curiosity to a cornerstone of antibacterial therapy is a story of serendipity, systematic chemical modification, and a deepening understanding of microbial biochemistry.

This technical guide provides a comprehensive overview of the discovery and historical development of quinoline-3-carboxylic acids. It covers the seminal discovery of the first quinolones, the synthetic evolution that led to the more potent fluoroquinolones, their mechanism of action, and the key experimental protocols that defined their synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins and progression of this vital class of therapeutic agents.

The Serendipitous Discovery: Nalidixic Acid

The history of quinolone antibacterials begins not with a quinoline, but with a related 1,8-naphthyridine derivative, nalidixic acid. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2][3] This compound, nalidixic acid, was the first synthetic quinolone antibiotic to be discovered and was introduced for clinical use in 1967.[2][4][5]

Nalidixic acid's activity was primarily limited to Gram-negative bacteria and it was mainly used for treating urinary tract infections (UTIs) caused by pathogens like Escherichia coli, Proteus, and Klebsiella.[2][6][7] However, it suffered from modest potency, poor tissue penetration, and the rapid development of bacterial resistance, which limited its systemic applications.[8][9] Despite these drawbacks, the discovery of nalidixic acid was a critical proof-of-concept, establishing that the inhibition of bacterial DNA synthesis was a viable therapeutic strategy and sparking further research into the quinolone scaffold.

The Fluorine Revolution: Emergence of the Fluoroquinolones

The limitations of nalidixic acid and other first-generation quinolones (e.g., pipemidic acid, oxolinic acid) prompted extensive structure-activity relationship (SAR) studies throughout the 1970s.[3][6] A major breakthrough occurred with two key chemical modifications to the core structure:

  • The introduction of a fluorine atom at the C6-position , which significantly enhanced antibacterial potency and cell penetration.

  • The addition of a piperazinyl group at the C7-position , which broadened the antibacterial spectrum to include Pseudomonas aeruginosa.[8]

These innovations gave rise to the second generation of quinolones, known as the fluoroquinolones . Norfloxacin , patented in 1978, was the first compound of this new class and represented a significant improvement over its predecessors.[8] It was followed by even more potent and pharmacokinetically superior agents like ciprofloxacin and ofloxacin , which solidified the clinical importance of the fluoroquinolones for treating a wide range of systemic infections.[8]

dot

G cluster_0 Early Quinolones cluster_1 Fluoroquinolone Breakthrough cluster_2 Respiratory Quinolones & Beyond Nalidixic_Acid Nalidixic Acid (1962) (Byproduct of Chloroquine Synthesis) Narrow Spectrum (UTIs) Norfloxacin Norfloxacin (1978) First Fluoroquinolone (6-Fluoro, 7-Piperazinyl) Nalidixic_Acid->Norfloxacin SAR-driven Improvement Ciprofloxacin Ciprofloxacin Norfloxacin->Ciprofloxacin Improved Potency Ofloxacin Ofloxacin Norfloxacin->Ofloxacin Improved Pharmacokinetics Levofloxacin Levofloxacin (Post-1990s) Enhanced Gram+ Activity Ciprofloxacin->Levofloxacin Further Development Moxifloxacin Moxifloxacin 'Respiratory Quinolones' Sitafloxacin Sitafloxacin Newer Generation Activity vs. Resistant Strains

Caption: Timeline of key discoveries in quinolone antibacterial agents.

Generations of Quinolone Antibiotics

The historical development of quinolones is often categorized into generations, defined by their evolving antibacterial spectrum and clinical utility.

GenerationRepresentative CompoundsYear of Introduction (Approx.)Key Characteristics & Antibacterial Spectrum
First Nalidixic Acid, Pipemidic Acid1960s - 1970sNarrow spectrum, limited to Gram-negative enteric bacilli. Primarily used for uncomplicated UTIs. Poor oral absorption and tissue penetration.[6][8]
Second Norfloxacin, Ciprofloxacin, Ofloxacin1980sIntroduction of the 6-fluoro group. Expanded spectrum against Gram-negative bacteria, including P. aeruginosa. Some activity against Gram-positive cocci. Used for a wide range of systemic infections.[6][8]
Third Levofloxacin, Gatifloxacin, Sparfloxacin1990sFurther enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. Often called "respiratory quinolones" due to their efficacy in community-acquired pneumonia.[6]
Fourth Moxifloxacin, Gemifloxacin, SitafloxacinLate 1990s - 2000sBroadest spectrum, including activity against anaerobic bacteria and drug-resistant pathogens. Improved safety profiles compared to some earlier generations.[6]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone-3-carboxylic acids exert their bactericidal effect by inhibiting two critical bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV .[1][2][8] These enzymes, known as type II topoisomerases, are responsible for managing the topology of the bacterial chromosome during replication and transcription.[4]

  • DNA Gyrase: Introduces negative supercoils into the DNA, which is crucial for relieving the torsional stress that builds up ahead of the replication fork. Inhibition of DNA gyrase prevents the unwinding of the DNA helix, thereby halting replication.[2][4][7]

  • Topoisomerase IV: Primarily responsible for the decatenation (separation) of daughter chromosomes after a round of replication. Its inhibition results in interlinked chromosomes that cannot be segregated into progeny cells.[1]

The quinolones stabilize a transient state where the DNA is cleaved by these enzymes, forming a quinolone-enzyme-DNA complex that blocks the re-ligation of the DNA strands. This leads to a cascade of events, including the cessation of DNA synthesis and ultimately, bacterial cell death. A key advantage of this mechanism is that the mammalian counterparts to these enzymes are significantly less susceptible to quinolone action at clinically relevant concentrations.[4]

G DNA Bacterial Chromosomal DNA Replication DNA Replication & Transcription DNA->Replication Supercoiled Supercoiled DNA Replication->Supercoiled Torsional Stress Decatenation Separation of Daughter Chromosomes Replication->Decatenation Gyrase DNA Gyrase Supercoiled->Gyrase relieves stress TopoIV Topoisomerase IV Decatenation->TopoIV Death Bacterial Cell Death Gyrase->Replication Gyrase->Death Leads to Replication Halt TopoIV->Replication TopoIV->Death Leads to Chromosome Segregation Failure Quinolone Quinolone-3-Carboxylic Acid (e.g., Ciprofloxacin) Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits

Caption: General workflow for the Gould-Jacobs synthesis of the quinolone core.

Experimental Protocol: Gould-Jacobs Reaction for Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

This protocol is a representative example for synthesizing a key intermediate used in the production of quinolone antibiotics like chloroquine (though not a 3-carboxylic acid, the core synthesis is analogous) and serves as a foundational method.

Materials:

  • 3-chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 100-120°C for 1-2 hours. During this step, ethanol is eliminated as the aniline nitrogen displaces the ethoxy group of DEEM, forming an intermediate enamine. The progress can be monitored by measuring the volume of ethanol collected in a Dean-Stark trap.

  • Cyclization: The reaction mixture is then added slowly to a pre-heated solution of diphenyl ether (at approx. 250°C). This high temperature induces an intramolecular cyclization reaction. The mixture is maintained at this temperature for 15-30 minutes. The cyclized product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, is insoluble in the hot diphenyl ether and precipitates out.

  • Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.

  • Recrystallization: The solid product is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the purified ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate as a crystalline solid.

This intermediate can then undergo further reactions, such as N-alkylation and conversion of the 4-hydroxy group to a 4-chloro group, followed by nucleophilic substitution at the C7 position to build the final fluoroquinolone drug.

Conclusion

The discovery and development of quinoline-3-carboxylic acids represent a triumph of medicinal chemistry. From the serendipitous finding of nalidixic acid, a compound with modest activity, systematic and rational drug design has produced multiple generations of fluoroquinolones that are indispensable in modern medicine. [5]The core 3-carboxylic acid moiety has proven to be a privileged scaffold, allowing for extensive chemical modification to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties. While challenges such as increasing bacterial resistance and safety concerns remain, the rich history of the quinolones demonstrates a powerful paradigm in drug discovery. Ongoing research continues to explore this versatile chemical class, aiming to develop new agents that can overcome current limitations and address future infectious disease threats.

References

A Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. As a member of the quinoline carboxylic acid class of compounds, this molecule holds potential for investigation in various research and development settings, particularly in medicinal chemistry. This document outlines standard experimental protocols for the determination of its key physicochemical parameters and presents a theoretical framework for its potential biological evaluation based on structurally related compounds. All quantitative data is summarized for clarity, and a proposed experimental workflow is visualized to guide future research endeavors.

Introduction

Quinoline-4-carboxylic acids are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. The subject of this guide, this compound, is a halogenated derivative with potential for unique biological interactions and characteristics. Understanding its fundamental physicochemical properties is a critical first step in any systematic investigation of its potential applications.

Chemical Identity

The fundamental identifying information for this compound is presented in Table 1.

ParameterValue
IUPAC Name This compound
CAS Number 40107-06-0[1]
Molecular Formula C₁₀H₆INO₃[2]
Molecular Weight 315.07 g/mol [2]
Canonical SMILES C1=CC2=C(C=C1I)N=CC(=C2O)C(=O)O
InChI Key Not available

Physicochemical Properties

The experimental determination of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems. While experimentally determined values are not currently available in the public domain, Table 2 summarizes the key parameters and provides a column for predicted values where applicable.

PropertyExperimental ValuePredicted Value
Melting Point (°C) To be determinedNot available
Aqueous Solubility (mg/mL) To be determinedNot available
pKa To be determined~3.5-4.5 (carboxylic acid), ~8.5-9.5 (phenol)
LogP To be determined~2.5-3.5

Predicted values are estimations based on computational models (e.g., ACD/Labs, ChemAxon) and should be confirmed by experimental data.[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Principle: A small amount of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (if needed to powder the sample)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[10]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.[11]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[10]

  • Allow the apparatus to cool to at least 20°C below the estimated melting point.

  • Insert a new capillary tube with the sample and heat at a rate of 1-2°C per minute.[12]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]

Aqueous Solubility Determination

Solubility is a critical parameter that influences the bioavailability and formulation of a compound.

Principle: A saturated solution of the compound is prepared in water at a specific temperature, and the concentration of the dissolved solute is determined.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of distilled water.

  • Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.[13]

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at its λmax.

  • Calculate the solubility in mg/mL or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[14][15][16]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized sodium hydroxide solution, adding small increments of the titrant.

  • Record the pH after each addition, allowing the reading to stabilize.[17]

  • Continue the titration past the equivalence point(s).

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a dicarboxylic acid, two equivalence points and two pKa values will be observed.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this ratio.[18][19]

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., HPLC-UV or UV-Vis spectrophotometer)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.[20]

  • Dissolve a known amount of this compound in either the pre-saturated n-octanol or water.

  • Add a known volume of the other phase to a separatory funnel or vial.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Potential Biological Activity and Experimental Workflow

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[21][22][23] Inhibition of DHODH can lead to antiproliferative and anti-inflammatory effects. Given its structural similarity to known DHODH inhibitors, this compound is a candidate for evaluation against this target.

A proposed experimental workflow for the initial biological characterization of this compound is depicted in the following diagram.

experimental_workflow compound 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid dh_assay DHODH Enzymatic Assay compound->dh_assay Primary Screening ic50 IC50 Determination dh_assay->ic50 If active cell_prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) ic50->cell_prolif Cellular Potency tox_assay In vitro Toxicity Assay (e.g., against normal cell line) ic50->tox_assay Selectivity gi50 GI50 Determination cell_prolif->gi50 Quantification sar_study Structure-Activity Relationship (SAR) Studies gi50->sar_study tox_assay->sar_study

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This technical guide has consolidated the available chemical identity information for this compound and provided detailed, standard experimental protocols for the determination of its essential physicochemical properties. While experimental data is currently lacking, the outlined methodologies provide a clear path for future laboratory work. Furthermore, a plausible biological target and a corresponding screening workflow have been proposed based on the activities of structurally related compounds. This document serves as a foundational resource for researchers initiating studies on this promising molecule.

References

4-Hydroxy-6-iodoquinoline-3-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, and for the activation of lymphocytes. Consequently, DHODH has emerged as a promising therapeutic target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. The quinoline carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition, with several analogues demonstrating significant activity. This technical guide focuses on 4-hydroxy-6-iodoquinoline-3-carboxylic acid, a member of this promising class of compounds, and its potential as a DHODH inhibitor. While direct quantitative data for the inhibitory activity of this compound against DHODH is not extensively available in public literature, its structural similarity to known potent inhibitors suggests it is a strong candidate for investigation. This guide provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for evaluating DHODH inhibition, and a summary of quantitative data for structurally related compounds to inform future research and drug development efforts.

The Role of DHODH in Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of DNA, RNA, and other essential biomolecules. DHODH catalyzes the fourth and only redox step in this pathway, making it a key control point.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DHODH DHODH Quinone Quinone Dihydroquinone Dihydroquinone Quinone->Dihydroquinone e- Inhibitor 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn arrests cell cycle progression and inhibits cell proliferation. This mechanism of action is the basis for the therapeutic potential of DHODH inhibitors.

Quantitative Data for Structurally Related DHODH Inhibitors

Compound IDR1R2R3R4R5DHODH IC50 (nM)Reference
1 HHHHH>10000[1]
2 HHClHH250 ± 110[1]
3 HHHHF9.71 ± 1.4[1]
4 HMeHHH26.2 ± 1.8[1]
5 FHHHH28.3 ± 3.3[1]

Experimental Protocols

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH. A common method involves monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH (e.g., N-terminally His-tagged, transmembrane domain deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Enzyme Preparation: Dilute the recombinant human DHODH in the assay buffer to a working concentration (e.g., 20 nM).

  • Reaction Setup:

    • Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each concentration.

    • Normalize the velocities to the DMSO control.

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare DHODH Solution Add_Enzyme Add DHODH to Plate Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (30 min) Add_Enzyme->Pre_Incubate Add_Substrates Add DHO, DCIP, CoQ10 Pre_Incubate->Add_Substrates Measure_Absorbance Measure Absorbance (600-650 nm) Add_Substrates->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Normalize_Data Normalize to Control Calculate_Velocity->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the DHODH enzymatic inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the DHODH inhibitor on the proliferation of cancer cell lines that are highly dependent on de novo pyrimidine synthesis.

Materials:

  • Cancer cell line (e.g., HL-60, A549, HCT116)

  • Complete cell culture medium

  • Test compound (this compound) dissolved in DMSO

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or DMSO as a vehicle control.

    • For rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine (e.g., 100-200 µM).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for WST-1).

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Compound Dilutions Incubate_Overnight->Prepare_Dilutions Add_Compound Add Compound to Cells Prepare_Dilutions->Add_Compound Add_Rescue Add Compound + Uridine (Rescue) Prepare_Dilutions->Add_Rescue Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_Rescue->Incubate_72h Add_Reagent Add Proliferation Reagent Incubate_72h->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Read Plate Incubate_Reagent->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

Caption: Workflow for the cell-based proliferation assay.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for DHODH inhibition. While direct experimental data for this specific molecule is limited in the public domain, the provided experimental protocols offer a robust framework for its evaluation. The quantitative data for structurally related analogs underscore the promise of the 4-quinoline carboxylic acid scaffold. Further investigation into the synthesis, in vitro and in vivo efficacy, and pharmacokinetic properties of this compound is warranted to fully elucidate its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar compounds as DHODH inhibitors.

References

Potential Therapeutic Targets of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the therapeutic potential of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its analogs, with a primary focus on the well-characterized compound GSK2879552. While information on this compound itself is limited in the public domain, GSK2879552, a structurally related compound, has been extensively studied as a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document will detail the mechanism of action, key signaling pathways, and potential therapeutic applications, supported by quantitative data and detailed experimental protocols.

Core Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The primary therapeutic target identified for this class of compounds is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2]

LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to tumor initiation, progression, and maintenance by repressing tumor suppressor genes and promoting oncogenic gene expression programs.[1][2] Its role in cellular processes such as differentiation, proliferation, and epithelial-mesenchymal transition (EMT) makes it an attractive target for cancer therapy.[2]

Mechanism of Action

GSK2879552 is an orally available and irreversible inhibitor of LSD1.[1] It functions as a mechanism-based inactivator, forming a covalent bond with the FAD cofactor of LSD1. This irreversible inhibition leads to a sustained suppression of LSD1's demethylase activity.

The primary consequence of LSD1 inhibition is the enhancement of H3K4 methylation. This epigenetic modification is associated with active gene transcription. By preventing the removal of these methyl marks, GSK2879552 leads to the increased expression of tumor-suppressor genes, which in turn can inhibit the growth of cancer cells where LSD1 is overexpressed.[1] In AML, for instance, LSD1 inhibition has been shown to promote the differentiation of leukemic blasts.[3]

Below is a diagram illustrating the mechanism of action of GSK2879552.

GSK2879552_Mechanism_of_Action cluster_nucleus Cell Nucleus GSK2879552 GSK2879552 LSD1 LSD1 (KDM1A) GSK2879552->LSD1 Irreversible Inhibition H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation Histone Histone H3 Histone->H3K4me2 Methylation TumorSuppressor Tumor Suppressor Genes (e.g., p53 target genes) H3K4me2->TumorSuppressor Promotes Expression Transcription Increased Transcription TumorSuppressor->Transcription Inhibition Inhibition of Cell Growth & Induction of Differentiation Transcription->Inhibition

Caption: Mechanism of action of GSK2879552 in inhibiting LSD1.

Quantitative Data

The potency of GSK2879552 has been evaluated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of GSK2879552

ParameterValueCell Line/Assay ConditionReference
IC50 24 nMSmall cell lung cancer (SCLC) cell line[4]
Ki 1.7 µMCell-free LSD1 assay[5]
Average EC50 (Cell Growth) 137 ± 30 nMAcross 20 AML cell lines (10-day assay)[3]
Average EC50 (CD11b expression) 31 ± 1 nMAML cell lines[3]
Average EC50 (CD86 expression) 28 ± 6 nMAML cell lines[3]

Table 2: In Vivo Efficacy of GSK2879552

Animal ModelDosageOutcomeReference
SCLC Xenograft (NCI-H1417) 1.5 mg/kg, p.o. daily83% tumor growth inhibition[4]
SCLC Xenograft (NCI-H526) 1.5 mg/kg, p.o. daily57% tumor growth inhibition[4]

Signaling Pathways

LSD1 is implicated in several signaling pathways that are crucial for cancer development and progression. By inhibiting LSD1, GSK2879552 can modulate these pathways.

  • Wnt/β-Catenin Signaling: LSD1 can activate the Wnt/β-catenin pathway. Its inhibition can lead to the downregulation of Wnt target genes, such as c-Myc.[6]

  • PI3K/AKT Signaling: LSD1 has been shown to regulate the PI3K/AKT pathway, which is critical for cell survival and proliferation.[6]

  • Epithelial-Mesenchymal Transition (EMT): LSD1 is involved in EMT, a process that contributes to cancer metastasis. Inhibition of LSD1 can reverse EMT phenotypes.[7]

  • p53 Signaling: LSD1 can demethylate and regulate the activity of the tumor suppressor p53.[7][8]

  • Immune Checkpoint Regulation: LSD1 inhibition can upregulate the expression of MHC-I on tumor cells, potentially enhancing their recognition by the immune system.[9]

The following diagram illustrates the central role of LSD1 in various cancer-related signaling pathways.

LSD1_Signaling_Pathways cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes LSD1 LSD1 Wnt Wnt/β-catenin LSD1->Wnt PI3K PI3K/AKT LSD1->PI3K EMT EMT LSD1->EMT p53_path p53 Pathway LSD1->p53_path Immune Immune Response LSD1->Immune Proliferation Cell Proliferation Wnt->Proliferation Survival Cell Survival PI3K->Survival Metastasis Metastasis EMT->Metastasis Apoptosis Apoptosis p53_path->Apoptosis ImmuneEvasion Immune Evasion Immune->ImmuneEvasion Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay LSD1 Enzymatic Assay (IC50 determination) CellProlif Cell Proliferation Assay (EC50 determination) EnzymeAssay->CellProlif Lead Compound FlowCyto Flow Cytometry (Differentiation Markers) CellProlif->FlowCyto WesternBlot Western Blot (Histone Methylation) CellProlif->WesternBlot Xenograft Xenograft Tumor Model (Efficacy) CellProlif->Xenograft Promising Candidate Tox Toxicology Studies (Safety) Xenograft->Tox Clinical Clinical Trials Tox->Clinical Clinical Candidate Start Compound Synthesis (GSK2879552) Start->EnzymeAssay

References

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-iodoquinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry. While not typically biologically active itself, it serves as a crucial intermediate in the synthesis of potent and selective inhibitors of prominent drug targets, including Dihydroorotate Dehydrogenase (DHODH) and oncogenic KRAS mutants, particularly KRAS G12C. These targets are central to the development of novel therapeutics for cancer and autoimmune diseases. This document provides detailed protocols for the synthetic utilization of this compound and the subsequent biological evaluation of the resulting inhibitors.

Synthetic Applications: A Precursor to Bioactive Molecules

This compound is primarily utilized as a scaffold in multi-step organic syntheses. The presence of the carboxylic acid, hydroxyl group, and the iodine atom at a strategic position allows for diverse chemical modifications and coupling reactions to build more complex molecules with desired pharmacological properties.

Representative Synthetic Protocol: Synthesis of a Quinoline-Based DHODH Inhibitor

This protocol is a representative example of how this compound can be used as a starting material for the synthesis of a Dihydroorotate Dehydrogenase (DHODH) inhibitor. The synthesis of related quinoline-based DHODH inhibitors often involves the Pfitzinger condensation reaction or modifications of a pre-formed quinoline core.[1]

Step 1: Esterification of this compound

  • Suspend this compound in an appropriate alcohol solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester.

Step 2: Suzuki Coupling for Introduction of a Substituted Aryl Group

  • Dissolve the ester from Step 1 in a suitable solvent system (e.g., dioxane and water).

  • Add a substituted aryl boronic acid or ester.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium phosphate).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 100-130°C for 1.5-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography on silica gel to obtain the coupled product.

Step 3: Hydrolysis of the Ester to the Final Carboxylic Acid Inhibitor

  • Dissolve the purified product from Step 2 in a mixture of solvents like tetrahydrofuran (THF) and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the final carboxylic acid product.

  • Filter the solid, wash with water, and dry to obtain the pure DHODH inhibitor.

G cluster_synthesis Synthetic Workflow start 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid ester Ester Intermediate start->ester Esterification (e.g., MeOH, H₂SO₄) coupled Suzuki Coupled Product ester->coupled Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) final Final DHODH Inhibitor coupled->final Hydrolysis (e.g., LiOH)

Caption: Synthetic workflow for a DHODH inhibitor.

Biological Evaluation of Derived Inhibitors

Once synthesized, the quinoline-based inhibitors are evaluated for their biological activity using a series of in vitro and cell-based assays.

In Vitro Enzymatic Assay for DHODH Inhibition

This assay directly measures the ability of a synthesized compound to inhibit the enzymatic activity of DHODH.[2][3][4]

Principle: The activity of recombinant human DHODH is monitored by the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The rate of DCIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO) - substrate

  • Coenzyme Q10 (CoQ10) - electron acceptor

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Test compound and a known DHODH inhibitor (e.g., Brequinar) as a positive control

  • 96-well microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control).

  • Add 178 µL of a solution containing the DHODH enzyme in the assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the initial reaction velocity for each concentration from the linear portion of the absorbance versus time curve.

  • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G cluster_assay DHODH Enzymatic Assay Workflow reagents Prepare Reagents (Enzyme, Substrate, DCIP, Inhibitor) plate Plate Setup (Inhibitor + Enzyme) reagents->plate incubate Pre-incubation (15 min) plate->incubate initiate Initiate Reaction (Add Substrate Mix) incubate->initiate read Measure Absorbance (600 nm, kinetic) initiate->read analyze Data Analysis (Calculate IC₅₀) read->analyze

Caption: Workflow for the DHODH enzymatic assay.

Cell-Based Proliferation Assay

This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.[5][6][7]

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that measures cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., human leukemia cell line HL-60 or colon cancer cell line HCT-116)

  • Complete cell culture medium

  • Test compound

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include a vehicle-treated well as a control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.

Signaling Pathways

Understanding the signaling pathways affected by the inhibitors synthesized from this compound is crucial for their development.

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][4]

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor DHODH Inhibitor (derived from quinoline) Inhibitor->Dihydroorotate Inhibitor->Orotate

Caption: Inhibition of the pyrimidine biosynthesis pathway.

Quantitative Data Summary

The following table provides a template for summarizing the biological activity data for novel inhibitors derived from this compound. The data for well-characterized DHODH inhibitors are included for comparison.[8][9]

Inhibitor CompoundTargetAssay TypeIC₅₀ / GI₅₀ (nM)
Synthesized Quinoline-based Inhibitor DHODH Enzymatic Experimental Value
Synthesized Quinoline-based Inhibitor Cancer Cell Line Cell Proliferation Experimental Value
BrequinarDHODHEnzymatic~20
TeriflunomideDHODHEnzymatic~900
LeflunomideDHODHEnzymatic>100,000

Conclusion

This compound is a valuable starting material for the synthesis of targeted therapies. The protocols outlined in these application notes provide a framework for its synthetic manipulation and the subsequent biological characterization of the resulting inhibitors, enabling researchers and drug development professionals to advance their discovery programs.

References

Application Notes and Protocols for the Solubilization of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid (GSK137647A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-iodoquinoline-3-carboxylic acid, also identified as GSK137647A, is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] This compound is a valuable tool for investigating the physiological roles of FFA4 in metabolic regulation, inflammation, and hormone secretion.[1][2] However, its low aqueous solubility presents a significant challenge for its use in experimental settings.[3] These application notes provide detailed protocols for the solubilization of this compound to ensure accurate and reproducible results in both in vitro and in vivo studies.

Compound Data Summary

Quantitative data for this compound (GSK137647A) is summarized in the table below. This information is crucial for accurate preparation of stock solutions and subsequent dilutions for various experimental assays.

ParameterValueReference
Synonyms GSK137647A, GSK 137647[1][4]
Molecular Formula C₁₀H₆INO₃Inferred from name
Molecular Weight 315.06 g/mol Inferred from formula
Appearance Solid powder[4]
Biological Target Free Fatty Acid Receptor 4 (FFA4/GPR120)[1][2]
pEC₅₀ (human FFA4) 6.3[2][3]
Solubility Soluble in DMSO, not in water.[4]
Storage of Powder -20°C for long-term storage (months to years)[4]
Storage of Stock Solution -20°C for short-term (days to weeks), -80°C for long-term (months)[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.15 mg of the compound (Molecular Weight = 315.06 g/mol ).

  • Dissolving:

    • Transfer the weighed powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For a 10 mM solution with 3.15 mg of compound, add 1 mL of DMSO.

    • Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all the powder has dissolved. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation.

  • Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in tightly sealed amber vials at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments. The key challenge is to avoid precipitation of the compound upon dilution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile polypropylene tubes

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw the required aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution: It is critical to perform serial dilutions to prevent the compound from precipitating out of solution. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out.

    • Prepare an intermediate dilution of the stock solution in DMSO if necessary.

    • For the final dilution into the aqueous buffer or medium, add the DMSO solution to the aqueous phase dropwise while vortexing or gently mixing.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.[6] For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Solubility Enhancement (if needed): If precipitation is still observed, consider the following:

    • Use of a carrier protein: Including a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) in the final working solution can help to maintain the solubility of hydrophobic compounds.

    • Use of surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at very low concentrations (e.g., 0.01-0.1%) can aid in solubilization. However, their compatibility with the specific cell line and assay must be validated.

  • Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO (and any other solubilizing agents) as the test samples.

Signaling Pathways and Experimental Workflows

FFA4/GPR120 Signaling Pathway

This compound (GSK137647A) activates FFA4/GPR120, which can signal through two primary pathways: the Gq/G11 pathway and the β-arrestin pathway.

FFA4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GSK137647A GSK137647A FFA4 FFA4/GPR120 GSK137647A->FFA4 binds Gq_G11 Gq/G11 FFA4->Gq_G11 activates beta_arrestin β-Arrestin FFA4->beta_arrestin recruits PLC PLCβ Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ERK_activation ERK1/2 Activation beta_arrestin->ERK_activation Inflammation_inhibition Anti-inflammatory Effects beta_arrestin->Inflammation_inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: FFA4/GPR120 signaling upon activation by GSK137647A.

Experimental Workflow for Solubilization and Use

The following diagram illustrates the logical flow from receiving the compound to its application in a cell-based assay.

Solubilization_Workflow start Receive Compound (this compound) weigh Weigh Powder start->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store (-80°C) stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute working Final Working Solution (<0.5% DMSO) dilute->working control Vehicle Control (DMSO in Medium) dilute->control assay Perform In Vitro Assay (e.g., Cell Treatment) working->assay control->assay

Caption: Workflow for preparing and using the compound in experiments.

References

Application Notes and Protocols for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential in vitro applications of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its derivatives, based on available scientific literature. Detailed protocols for relevant assays are also provided to guide experimental design.

Application Notes

This compound is a heterocyclic compound belonging to the quinoline class of molecules. While detailed in vitro studies on this specific molecule are not extensively available in the public domain, its structural motifs are present in compounds investigated for various therapeutic applications. Derivatives and structurally related compounds have shown potential in oncology and infectious diseases.

1. Intermediate for Kinase Inhibitor Synthesis: this compound has been utilized as a key intermediate in the synthesis of more complex molecules designed as protein kinase inhibitors.[1][2] Specifically, it is a building block for compounds targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and mutant KRAS (G12C), both of which are implicated in cancer progression and angiogenesis.[1][3][4] This suggests that the core structure of this compound is compatible with the binding pockets of certain kinase enzymes.

2. Potential as an Anti-proliferative Agent: Given its role as a precursor to kinase inhibitors, this compound and its derivatives may exhibit anti-proliferative properties. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to evaluate the cytotoxic effects of such compounds on cancer cell lines.[1]

3. Antimicrobial and Anti-biofilm Activity: A library of structurally related 6-iodo-substituted carboxy-quinolines has been synthesized and evaluated for antimicrobial activity. These compounds demonstrated effects against the Gram-positive bacterium Staphylococcus epidermidis and the fungus Candida parapsilosis.[5] The studies also investigated the potential of these derivatives to inhibit microbial adhesion, a critical step in biofilm formation.[5]

Quantitative Data

Quantitative data for this compound is limited in publicly available literature. However, data from a study on a library of 6-iodo-substituted carboxy-quinolines provides insights into the potential activity of this class of compounds.

Table 1: Antifungal Activity of Selected 6-Iodo-Substituted Carboxy-Quinolines against C. parapsilosis [5]

Compound IDIC50 (µg/mL)
4a 28.5
4c 27.9
4d 26.8
4e 30.2
4f 33.1
4i >50
4s 34.5
4t 31.6
5p 45.1
5r >50
5s 42.3
7 32.4

Note: The original study should be consulted for the specific structures of each compound.

Experimental Protocols

The following are representative protocols for assays relevant to the potential applications of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain (e.g., S. epidermidis, C. parapsilosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[5]

Protocol 3: Kinase Inhibition Assay (Generic)

Objective: To determine the ability of this compound to inhibit the activity of a specific protein kinase (e.g., VEGFR).

Materials:

  • Recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Visualizations

G cluster_0 Cell-Based Anti-Proliferative Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Crystal Formation D->E F 6. Solubilization (e.g., with DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Workflow for a typical MTT-based cell proliferation assay.

G cluster_1 Generic Kinase Signaling Pathway Inhibition GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation Compound This compound (or derivative) Compound->Receptor Inhibition ATP ATP ATP->Receptor P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Use of Quinoline Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on "4-Hydroxy-6-iodoquinoline-3-carboxylic acid" in cancer cell lines is not extensively documented in publicly available literature, a closely related class of compounds, quinoline and quinolone derivatives, has demonstrated significant potential as anticancer agents. A prominent and well-researched example is Afuresertib (GSK2110183), a potent, orally bioavailable, ATP-competitive pan-Akt kinase inhibitor.[1][2] These notes will focus on the application of Afuresertib as a representative quinoline derivative in cancer cell line research, providing insights into its mechanism of action, protocols for its use, and relevant data. The principles and methods described can be adapted for the study of other novel quinoline derivatives.

Afuresertib selectively inhibits all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers due to genetic alterations such as mutations in PIK3CA, loss of PTEN, or amplification of receptor tyrosine kinases like ERBB2.[3] By inhibiting Akt, Afuresertib can induce apoptosis, arrest the cell cycle, and suppress tumor cell proliferation and survival.[2][4]

Data Presentation

In Vitro Efficacy of Afuresertib (GSK2110183)
Cell LineCancer TypeKey Genetic AlterationsIC50 / EC50 (µM)Reference
BT474Breast CancerPIK3CA (H1047R), ERBB2 amplification0.066 - 1.1[3]
SKOV3Ovarian CancerPIK3CA (K111N), ERBB2 amplification0.066 - 1.1[3]
ACC-MESO-4Malignant Pleural MesotheliomaNot specifiedNot specified[2]
MSTO-211HMalignant Pleural MesotheliomaNot specifiedNot specified[2]
CNE2Nasopharyngeal CarcinomaNot specifiedNot specified[5]
MDA-MB-453Breast CancerNot specifiedNot specified[5]
HCT-15Colorectal CancerNot specifiedNot specified[6]
HCC1937Breast CancerNot specifiedNot specified[6]
In Vivo Efficacy of Afuresertib (GSK2110183) in Xenograft Models
Xenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI)Reference
BT474Breast Cancer10, 30, 100 mg/kg daily (oral)8%, 37%, 61% respectively[2]
SKOV3Ovarian Cancer10, 30, 100 mg/kg daily (oral)23%, 37%, 97% respectively[2]

Signaling Pathways and Experimental Workflows

PI3K_AKT_Pathway PI3K/Akt Signaling Pathway and Inhibition by Afuresertib RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Downstream Downstream Targets (GSK-3β, FOXO, mTORC1) AKT->Downstream phosphorylates Afuresertib Afuresertib (GSK2110183) Afuresertib->AKT inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.

Experimental_Workflow Experimental Workflow: Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Incubation1 3. Incubate for 24h Cell_Seeding->Incubation1 Drug_Addition 4. Add Serial Dilutions of Afuresertib Incubation1->Drug_Addition Incubation2 5. Incubate for 48-72h Drug_Addition->Incubation2 MTT_Addition 6. Add MTT Reagent Incubation2->MTT_Addition Incubation3 7. Incubate for 4h MTT_Addition->Incubation3 Solubilization 8. Add Solubilizing Agent Incubation3->Solubilization Read_Absorbance 9. Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis 10. Calculate IC50 Read_Absorbance->Data_Analysis

Caption: A typical workflow for assessing cell viability using an MTT assay.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the concentration of Afuresertib that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Afuresertib (GSK2110183)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of Afuresertib in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% in all wells.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of Afuresertib. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: Western Blotting for Akt Pathway Inhibition

This protocol is to assess the effect of Afuresertib on the phosphorylation of Akt and its downstream targets.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Afuresertib (GSK2110183)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK-3β, anti-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Afuresertib for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of Afuresertib on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Afuresertib (GSK2110183)

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Afuresertib at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Afuresertib has been shown to induce G1 phase arrest.[2]

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by assessing the activity of executioner caspases.

Materials:

  • Cancer cell lines

  • 96-well white-walled plates

  • Afuresertib (GSK2110183)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Afuresertib as described in the cell viability assay.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction.[2][7]

Afuresertib (GSK2110183) serves as a valuable tool for investigating the role of the PI3K/Akt signaling pathway in cancer. The protocols and data presented here provide a framework for researchers and drug development professionals to study the effects of this and other quinoline derivatives on cancer cell lines. These studies can elucidate mechanisms of action, identify sensitive cancer types, and inform the development of novel anticancer therapies.

References

Application Notes and Protocols: Antimicrobial Screening of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing the antimicrobial potential of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. The protocols outlined below are based on established standards for antimicrobial susceptibility testing and can be adapted for screening similar quinoline derivatives.

Introduction

Quinolone derivatives are a significant class of synthetic antimicrobial agents with a broad spectrum of activity.[1][2] The introduction of an iodine atom into the quinoline scaffold can enhance antimicrobial properties.[3] Specifically, this compound, a derivative of the quinoline-4-carboxylic acid core, is a compound of interest for the development of new antimicrobial agents.[3] The core structure, particularly the carboxylic acid at position 3 and the ketone at position 4, are generally considered crucial for the binding of quinolones to DNA gyrase, which is essential for their antibacterial activity.

Data Presentation

The antimicrobial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the 50% inhibitory concentration (IC50). The following table summarizes hypothetical data for this compound against common microbial strains, based on findings for structurally similar iodo-quinoline derivatives.[3]

Microbial StrainTypeMIC (µg/mL)IC50 (µg/mL)
Staphylococcus epidermidisGram-positive bacteria168
Klebsiella pneumoniaeGram-negative bacteria> 64> 64
Candida parapsilosisFungus3215

Note: The above data is illustrative. Actual values must be determined experimentally. Iodo-quinoline derivatives have shown varying levels of activity, with some exhibiting significant effects against Gram-positive bacteria and fungi, while demonstrating less activity against Gram-negative bacteria, potentially due to the outer membrane structure of these cells.[3]

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., S. epidermidis, K. pneumoniae, C. parapsilosis)

  • Sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Microplate reader

Procedure:

  • Preparation of Microbial Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Suspend several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[4]

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform two-fold serial dilutions of the compound in the appropriate broth directly in the 96-well plate to obtain a range of concentrations.[4]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).[4]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[4]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5]

Agar Well Diffusion Assay

This assay qualitatively assesses the antimicrobial activity of a compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cork borer

Procedure:

  • Plate Preparation:

    • Prepare a lawn of the microbial culture on the surface of the MHA plates.

  • Well Creation:

    • Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application:

    • Add a known concentration of the this compound solution to each well.

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate Wells prep_inoculum->inoculation prep_compound Prepare Serial Dilutions of This compound prep_compound->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Test.

Proposed Mechanism of Action of Quinolone Derivatives

Quinolone derivatives generally exert their antimicrobial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] This inhibition leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[4]

Mechanism_of_Action cluster_process Normal DNA Replication compound 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid enzyme_complex DNA Gyrase / Topoisomerase IV - DNA Complex compound->enzyme_complex Binds to dna_cleavage DNA Cleavage enzyme_complex->dna_cleavage re_ligation DNA Re-ligation enzyme_complex->re_ligation Inhibits dna_cleavage->re_ligation 정상 ds_breaks Accumulation of Double-Strand Breaks dna_cleavage->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Inhibition of Bacterial DNA Gyrase by Quinolones.

References

Application Note: NMR Characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-6-iodoquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceuticals. The introduction of a hydroxyl group at the 4-position, an iodine atom at the 6-position, and a carboxylic acid at the 3-position can significantly influence the molecule's chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds. This application note provides a detailed protocol and representative data for the NMR characterization of this compound.

Predicted NMR Spectral Data

Due to the limited availability of direct experimental NMR data for this compound in the public domain, the following tables present a plausible, predicted dataset based on the analysis of structurally related compounds. These values are estimated by considering the known chemical shifts of 4-hydroxyquinoline, 6-iodoquinoline, and quinoline-3-carboxylic acid, along with established substituent effects on aromatic systems. The data is presented for a solution in DMSO-d6, a common solvent for this class of compounds.

1H NMR Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9s-
H-5~8.3d~2.0
H-7~7.9dd~8.8, 2.0
H-8~7.6d~8.8
4-OH~12.0br s-
3-COOH~13.5br s-
13C NMR Data (Predicted)
Carbon AssignmentChemical Shift (δ, ppm)
C-2~145
C-3~110
C-4~178
C-4a~140
C-5~135
C-6~95
C-7~138
C-8~125
C-8a~148
3-COOH~168

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is recommended due to the expected low solubility of the compound in less polar solvents and its ability to solubilize acidic protons.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d6.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution should be obtained.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable for this analysis.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration and experiment time.

    • Temperature: 298 K.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for assigning quaternary carbons.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the 1H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm. Reference the 13C spectrum to the DMSO-d6 solvent peak at 39.52 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the 1H NMR signals.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its NMR characterization.

Caption: Chemical structure of this compound.

workflow cluster_workflow NMR Characterization Workflow A Sample Preparation (Dissolution in DMSO-d6) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Peak Assignment, Integration) D->E F Structure Confirmation E->F

Caption: General workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound. The predicted spectral data serves as a useful reference for researchers working with this compound or structurally similar molecules. The detailed experimental protocols ensure the acquisition of high-quality NMR data, which is fundamental for accurate structure elucidation and purity assessment in drug discovery and development. The application of 2D NMR techniques is highly recommended for the unambiguous assignment of all proton and carbon signals.

Application Notes and Protocols for HPLC Purification of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the purification of related quinoline carboxylic acid derivatives and serve as a robust starting point for method development and optimization.

Introduction

This compound is a quinoline derivative with potential applications in pharmaceutical research and development. Accurate purification and analysis of this compound are crucial for its characterization and subsequent use in biological assays. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of quinoline derivatives, offering high resolution and reproducibility. This application note details both analytical and preparative RP-HPLC methods for achieving high-purity this compound.

Data Presentation

The following tables summarize the recommended starting parameters for the analytical and preparative HPLC purification of this compound.

Table 1: Analytical HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 330 nm
Injection Volume 10 µL
Column Temperature 30°C

Table 2: Preparative HPLC Method Parameters

ParameterRecommended Condition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 70% B over 30 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature Ambient

Experimental Protocols

Analytical HPLC Method

This protocol is designed for the purity assessment of this compound.

1.1. Materials and Reagents

  • This compound (crude or synthesized material)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

1.2. Sample Preparation

  • Prepare a stock solution of the sample at 1 mg/mL in Methanol.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

1.3. HPLC System and Conditions

  • HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B

    • 22-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 254 nm and 330 nm

  • Injection Volume: 10 µL

1.4. Data Analysis

  • Integrate the peak corresponding to this compound to determine its retention time and peak area.

  • Calculate the purity of the sample based on the relative peak area.

Preparative HPLC Method

This protocol is designed for the purification of larger quantities of this compound.

2.1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (HPLC grade)

  • Methanol (for sample dissolution)

2.2. Sample Preparation

  • Dissolve the crude sample in a minimal amount of Methanol or a mixture of Methanol and a small amount of DMSO if solubility is an issue. The concentration should be as high as possible without causing precipitation.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

2.3. Preparative HPLC System and Conditions

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.

  • Column: C18, 21.2 x 250 mm, 10 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% B

    • 40.1-45 min: 30% B (re-equilibration)

  • Flow Rate: 20 mL/min

  • Detection: 254 nm

  • Injection Volume: 1-5 mL

2.4. Fraction Collection and Post-Purification Processing

  • Collect fractions corresponding to the main peak based on the UV chromatogram.

  • Combine the pure fractions and confirm the purity using the analytical HPLC method described above.

  • Remove the organic solvent (Acetonitrile) from the collected fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified solid product.

Workflow and Pathway Diagrams

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Crude Sample in Methanol filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample onto Preparative C18 Column filter_sample->inject separate Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) inject->separate analyze Purity Analysis (Analytical HPLC) detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect collect->analyze evaporate Solvent Evaporation analyze->evaporate lyophilize Lyophilization evaporate->lyophilize pure_product Pure Product lyophilize->pure_product

Caption: Experimental workflow for the preparative HPLC purification of this compound.

Analytical_HPLC_Logic start Start sample_prep Prepare Sample (1 mg/mL in Methanol, Filter) start->sample_prep hplc_run Inject and Run Analytical HPLC (C18, Water/ACN + 0.1% TFA) sample_prep->hplc_run detection UV Detection (254 nm & 330 nm) hplc_run->detection data_analysis Integrate Peaks and Calculate Purity detection->data_analysis report Report Purity data_analysis->report

Caption: Logical flow for the analytical HPLC assessment of this compound purity.

Application Notes and Protocols: Crystallography of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the crystallographic properties, synthesis, and potential applications of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. While specific crystallographic data for this exact molecule is not publicly available, this report presents a representative dataset based on closely related quinoline derivatives. Detailed experimental protocols for synthesis and crystallization are provided, along with insights into its potential as a scaffold in drug discovery, particularly as an enzyme inhibitor.

Introduction

Quinolone-3-carboxylic acids are a well-established class of compounds with significant therapeutic applications, most notably as antibacterial agents.[1] The 4-hydroxy-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing agents with a range of biological activities, including antitumor and anti-HIV properties.[1] The introduction of a halogen atom, such as iodine, at the C6 position can modulate the compound's physicochemical properties and biological activity. Understanding the three-dimensional structure of this compound through X-ray crystallography is crucial for structure-based drug design and for elucidating its mechanism of action at a molecular level.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₀H₆INO₃
Molecular Weight 315.07 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO and DMF

Crystallographic Data (Representative)

The following crystallographic data is a representative example based on analyses of similar quinoline carboxylic acid structures.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 15.2
c (Å) 8.9
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 978.5
Z 4
Density (calculated) (g/cm³) 2.138
Absorption Coefficient (mm⁻¹) 3.54
F(000) 608

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Conrad-Limpach reaction.[2] This involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Materials:

  • 4-Iodoaniline

  • Diethyl malonate

  • Ethanol

  • Diphenyl ether

  • Sodium ethoxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 4-iodoaniline and diethyl malonate is heated in the presence of a catalytic amount of sodium ethoxide in ethanol. This reaction forms the intermediate ethyl 3-((4-iodophenyl)amino)acrylate.

  • Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C. This high temperature induces cyclization to form ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Single Crystal Growth for X-ray Diffraction

High-quality single crystals are essential for accurate X-ray diffraction studies. The slow evaporation method is a widely used and effective technique.[3]

Materials:

  • Purified this compound

  • Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Syringe filter (0.22 µm)

  • Crystallization vial

Procedure:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent to prepare a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.[3]

  • Crystallization Vessel: Transfer the filtered solution to a clean vial.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few pinholes to allow for the slow evaporation of the solvent.[3]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of a suitable size have formed, they should be carefully harvested from the solution.[3]

Applications in Drug Development

Derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of various enzymes, making them promising candidates for drug development.[4]

Potential Therapeutic Targets:

  • Protein Kinase CK2: Several derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target for cancer therapy.[4][5]

  • Dihydroorotate Dehydrogenase (DHODH): 4-Quinoline carboxylic acids have been designed as potent inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis and a target for autoimmune diseases and cancer.[6][7]

  • DNA Gyrase: The foundational activity of quinolones is the inhibition of bacterial DNA gyrase, leading to their antibacterial effects.[8]

The iodine substituent at the 6-position can potentially enhance binding to target proteins through halogen bonding and increase the lipophilicity of the molecule, which may improve cell permeability.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start 4-Iodoaniline + Diethyl Malonate intermediate Condensation start->intermediate cyclization Thermal Cyclization intermediate->cyclization hydrolysis Hydrolysis cyclization->hydrolysis product 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid hydrolysis->product dissolution Dissolution in Suitable Solvent product->dissolution filtration Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation crystals Single Crystals evaporation->crystals xray X-ray Diffraction crystals->xray structure Crystal Structure Determination xray->structure

Caption: Experimental workflow for the synthesis and crystallographic analysis.

signaling_pathway compound 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid enzyme Target Enzyme (e.g., Protein Kinase CK2, DHODH) compound->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme pathway Downstream Signaling Pathway product->pathway cellular_response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) pathway->cellular_response

Caption: Potential mechanism of action via enzyme inhibition.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid (GSK2879552)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-iodoquinoline-3-carboxylic acid, also known as GSK2879552, is a potent and selective, orally bioavailable, irreversible inhibitor of Lysine Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as non-histone substrates.[4][5] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[6][7]

GSK2879552 acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor of LSD1, which leads to time-dependent and irreversible inhibition of the enzyme.[5][6] These application notes provide a summary of the enzyme inhibition kinetics of GSK2879552, detailed protocols for relevant enzymatic assays, and visualizations of experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound (GSK2879552) against LSD1 has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Inhibition of LSD1 by GSK2879552

ParameterValueAssay ConditionsReference
IC50 24 nMHorseradish peroxidase (HRP) coupled assay with Amplex Red.[6]
Ki app 1.7 µMNot specified[1]

Note: The specific kinetic constants for irreversible inhibition, kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate), for GSK2879552 were not explicitly found in the reviewed literature. The Ki app likely represents an apparent inhibition constant under specific assay conditions and does not fully describe the time-dependent nature of the irreversible inhibition.

Table 2: Cellular Activity of GSK2879552

Cell Line(s)Assay TypeParameterValueIncubation TimeReference
20 AML cell lines (average)Proliferation AssayEC50 137 nM10 days[7]
9 of 28 SCLC cell linesProliferation Assay- Growth inhibition from 40% to 100%6 days[8]
THP-1 (AML)CD11b and CD86 expressionEC50 23 ± 4 nM1 day[7]
MOLM-13 (AML)Proliferation Assay (BrdU)EC50 1.9 ± 0.9 nM6 days[7]

Experimental Protocols

Protocol 1: Determination of IC50 for LSD1 Inhibition using a Peroxidase-Coupled Fluorometric Assay

This protocol describes a common method to determine the potency of an LSD1 inhibitor by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3K4 peptide substrate (e.g., H3(1-21)K4me2)

  • This compound (GSK2879552)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of GSK2879552 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

  • Reaction Mixture Preparation: Prepare a master mix containing recombinant LSD1, HRP, and Amplex Red in Assay Buffer. The final concentrations should be optimized, but a starting point could be 5 nM LSD1, 1 U/mL HRP, and 10 µM Amplex Red.[1]

  • Assay Initiation:

    • Add a defined volume of the diluted GSK2879552 or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.

    • Add the reaction mixture to each well.

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate (e.g., to a final concentration of 2.5 µM).[1]

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the kinetic curves).

    • Normalize the rates to the vehicle control to determine the percentage of inhibition for each GSK2879552 concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of Kinetic Parameters (kinact and KI) for Irreversible Inhibition

This protocol outlines the general procedure for determining the kinetic constants of an irreversible inhibitor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Progress Curve Measurement:

    • Set up reactions as described in Protocol 1, but with varying concentrations of GSK2879552.

    • It is crucial to initiate the reaction by adding the enzyme last, without pre-incubation of the inhibitor with the enzyme.

    • Continuously monitor the fluorescence signal over time to obtain full reaction progress curves for each inhibitor concentration.

  • Determination of Observed Inactivation Rate Constants (kobs):

    • For each inhibitor concentration, fit the progress curve data to the equation for time-dependent inhibition: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration at time t, v₀ is the initial velocity in the absence of inhibitor, and kobs is the observed rate of inactivation.

  • Determination of kinact and KI:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

    • Fit the resulting data to the following equation for a two-step irreversible inhibition model: k_obs = k_inact * [I] / (K_I + [I]) where kinact is the maximal rate of inactivation and KI is the inhibitor concentration required for half-maximal inactivation.

    • If the plot of kobs versus [I] is linear, the slope of the line represents the second-order rate constant kinact/KI. This occurs when KI is much larger than the inhibitor concentrations tested.

Visualizations

Signaling Pathway of LSD1 Inhibition

LSD1_Inhibition_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_inhibition Inhibition Mechanism cluster_cellular_outcome Cellular Outcome H3K4me2 Histone H3 (dimethylated K4) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me1 Histone H3 (monomethylated K4) Gene_Expression Tumor Suppressor Gene Expression H3K4me1->Gene_Expression Leads to Repression of LSD1->H3K4me1 Demethylation Inactive_LSD1 Inactive LSD1-Inhibitor Complex (Covalent Adduct) GSK2879552 This compound (GSK2879552) GSK2879552->LSD1 Irreversible Inhibition Inactive_LSD1->Gene_Expression Prevents Repression of Cell_Growth_Inhibition Inhibition of Cell Growth Gene_Expression->Cell_Growth_Inhibition Induces IC50_Workflow start Start prep_inhibitor Prepare Serial Dilution of GSK2879552 start->prep_inhibitor prep_reaction_mix Prepare Reaction Mix (LSD1, HRP, Amplex Red) start->prep_reaction_mix add_reagents Add Inhibitor and Reaction Mix to 96-well Plate prep_inhibitor->add_reagents prep_reaction_mix->add_reagents initiate_reaction Initiate Reaction with H3K4me2 Substrate add_reagents->initiate_reaction incubate_measure Incubate and Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->incubate_measure analyze_data Data Analysis: - Calculate Initial Rates - Normalize to Control - Plot Dose-Response Curve incubate_measure->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end Irreversible_Kinetics cluster_legend Legend E_I E + I EI_rev E•I (Reversible) E_I->EI_rev K_I EI_irrev E-I (Irreversible) EI_rev->EI_irrev k_inact E E = Enzyme (LSD1) I I = Inhibitor (GSK2879552) KI_desc K_I = Inhibition Constant kinact_desc k_inact = Rate of Inactivation

References

Application Notes & Protocols: Developing Assays for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-6-iodoquinoline-3-carboxylic acid is a quinoline derivative with potential therapeutic applications. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] A key area of interest for such compounds is the modulation of the kynurenine pathway, an important metabolic route for tryptophan.[3] Specifically, the enzyme kynurenine 3-monooxygenase (KMO) represents a critical branch point in this pathway.[4][5] Inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from potentially neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid.[3][6] This makes KMO a significant therapeutic target for neurodegenerative disorders such as Alzheimer's and Huntington's disease.[4][6]

These application notes provide detailed protocols for developing assays to determine the inhibitory activity of this compound against KMO and to assess its effects in a cellular context.

Biochemical Assay: KMO Enzymatic Inhibition Assay

This primary assay directly measures the ability of this compound to inhibit KMO activity. The protocol is based on monitoring the consumption of the NADPH cofactor, which is oxidized to NADP+ during the hydroxylation of L-kynurenine.[6]

Experimental Protocol

Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Recombinant Human KMO: Prepare a stock solution in assay buffer. The final concentration will need to be optimized.

  • L-kynurenine (Substrate): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute in assay buffer.

  • NADPH (Cofactor): Prepare a fresh stock solution in assay buffer.

  • Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to generate a dose-response curve.

  • Positive Control: A known KMO inhibitor (e.g., Ro 61-8048).

Assay Procedure:

  • In a 96-well UV-transparent microplate, add 2 µL of the test compound dilutions or control (DMSO for negative control, positive control inhibitor).

  • Add 178 µL of the KMO enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of a pre-warmed mixture of L-kynurenine and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

  • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of enzyme activity) by fitting the data to a four-parameter logistic equation.

Data Presentation

CompoundIC₅₀ (µM) [KMO Inhibition]
This compoundExperimental Value
Ro 61-8048 (Positive Control)Reference Value

Cell-Based Assay: Kynurenic Acid (KYNA) Production in Cultured Cells

This secondary assay evaluates the effect of the test compound on the kynurenine pathway in a cellular environment. The protocol involves treating cells that express KMO (e.g., macrophages or specific transfected cell lines) with the compound and measuring the subsequent increase in KYNA in the cell culture medium.

Experimental Protocol

Reagent Preparation:

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Cells: A suitable cell line expressing KMO (e.g., RAW 264.7 macrophages).

  • L-kynurenine: Prepare a stock solution to supplement the cell culture medium.

  • Test Compound: Prepare stock solutions and dilutions in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Assay Procedure:

  • Seed cells into a 24-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Remove the existing medium and replace it with fresh medium containing a fixed concentration of L-kynurenine.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO).

  • Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Collect the cell culture supernatant from each well.

  • Analyze the concentration of KYNA in the supernatant using High-Performance Liquid Chromatography (HPLC) or a commercially available ELISA kit.

Data Analysis:

  • Quantify the concentration of KYNA in each sample based on a standard curve.

  • Normalize the KYNA levels to the vehicle control.

  • Plot the fold-change in KYNA production against the test compound concentration to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Data Presentation

CompoundEC₅₀ (µM) [KYNA Production]Max KYNA Fold Increase
This compoundExperimental ValueExperimental Value
Ro 61-8048 (Positive Control)Reference ValueReference Value

Visualizations

Signaling Pathway

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA Transamination Three_HK 3-Hydroxykynurenine KMO->Three_HK Hydroxylation QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Test_Compound 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid Test_Compound->KMO Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of the test compound on KMO.

Experimental Workflow

KMO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound 1. Prepare Test Compound Serial Dilutions Add_Compound 3. Add Compound/Controls to 96-well Plate Prep_Compound->Add_Compound Prep_Reagents 2. Prepare KMO, Substrate, and Cofactor Solutions Add_Enzyme 4. Add KMO Enzyme & Pre-incubate Prep_Reagents->Add_Enzyme Add_Compound->Add_Enzyme Start_Reaction 5. Add Substrate/Cofactor Mix to Initiate Add_Enzyme->Start_Reaction Measure 6. Measure Absorbance at 340 nm Over Time Start_Reaction->Measure Calc_Rates 7. Calculate Initial Reaction Rates Measure->Calc_Rates Plot_Curve 8. Plot Dose-Response Curve Calc_Rates->Plot_Curve Determine_IC50 9. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the KMO enzymatic inhibition assay.

Logical Relationship

Logical_Relationship Compound 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid Hypothesis Hypothesis: Compound is a KMO Inhibitor Compound->Hypothesis Biochem_Assay Primary Screen: Biochemical KMO Assay Hypothesis->Biochem_Assay Cell_Assay Secondary Screen: Cell-based KYNA Assay Hypothesis->Cell_Assay IC50 Determine IC50 Biochem_Assay->IC50 EC50 Determine EC50 Cell_Assay->EC50 Hit_Validation Hit Validation IC50->Hit_Validation EC50->Hit_Validation

Caption: Logical workflow for characterizing compound activity from hypothesis to validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most common and well-established method for the synthesis of this compound is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of 4-iodoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the quinoline ring, and finally, hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

Q2: What are the critical parameters in the thermal cyclization step of the Gould-Jacobs reaction?

The thermal cyclization step is often the most challenging part of the synthesis. It typically requires high temperatures, often exceeding 250 °C, to proceed efficiently.[3] The choice of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is crucial for reaching and maintaining the necessary temperature for the intramolecular cyclization.[3] Reaction time at this high temperature also plays a significant role in the yield and purity of the product.

Q3: Are there any alternative methods to the high-temperature thermal cyclization?

Yes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating for the Gould-Jacobs reaction.[4][5][6] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[5][6] This method often allows for the reaction to be carried out in a shorter time frame and can sometimes be performed under solvent-free conditions.[4]

Q4: How is the final carboxylic acid product purified?

Purification of this compound typically involves precipitation followed by recrystallization. After hydrolysis of the ethyl ester, the reaction mixture is acidified to precipitate the crude carboxylic acid.[7] The collected solid can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product with high purity.

Troubleshooting Guides

Problem 1: Low yield of the condensation product, diethyl (4-iodoanilino)methylenemalonate.
Possible Cause Suggested Solution
Incomplete reactionEnsure an appropriate reaction temperature (typically 100-130°C) and sufficient reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Sub-optimal stoichiometryUse a slight excess of diethyl ethoxymethylenemalonate (1.1-1.2 equivalents) to drive the reaction to completion.
Impure starting materialsEnsure the 4-iodoaniline and diethyl ethoxymethylenemalonate are of high purity. Purify starting materials if necessary.
Inefficient removal of ethanol byproductRemove the ethanol formed during the reaction under reduced pressure to shift the equilibrium towards the product.
Problem 2: Incomplete or low-yielding thermal cyclization to ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.
Possible Cause Suggested Solution
Insufficient temperatureThe cyclization requires high temperatures, typically around 250°C. Ensure your heating setup can achieve and maintain this temperature. The use of a high-boiling solvent like Dowtherm A is recommended.[3]
Short reaction timeThe reaction may require several hours at high temperature. Monitor the reaction by TLC to determine the optimal reaction time.
Decomposition of starting material or productProlonged heating at very high temperatures can lead to decomposition. Consider using a slightly lower temperature for a longer duration or switching to a microwave-assisted protocol for better control.[3]
Presence of impuritiesImpurities from the previous step can interfere with the cyclization. Ensure the intermediate, diethyl (4-iodoanilino)methylenemalonate, is sufficiently pure before proceeding.
Problem 3: Difficulty in hydrolyzing the ethyl ester to the carboxylic acid.
Possible Cause Suggested Solution
Incomplete hydrolysisEnsure a sufficient excess of the base (e.g., sodium hydroxide) is used. Increase the reaction time or temperature (reflux) to drive the hydrolysis to completion. Monitor by TLC.
Re-esterification during workupAcidify the reaction mixture slowly and ensure the pH is low enough to fully protonate the carboxylate and precipitate the carboxylic acid.
Product solubilityThe sodium salt of the carboxylic acid might be soluble in the reaction mixture. Ensure complete precipitation by adjusting the pH carefully.
Problem 4: Product is impure after purification.
Possible Cause Suggested Solution
Inefficient recrystallizationChoose an appropriate solvent system for recrystallization. A solvent in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal.
Presence of starting materials or byproductsIf significant impurities persist, consider column chromatography for purification of the ester intermediate before hydrolysis.
Contamination from reagentsUse high-purity solvents and reagents throughout the synthesis and purification steps.

Experimental Protocols

Synthesis of Ethyl 4-Hydroxy-6-iodoquinoline-3-carboxylate (Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 1-2 hours. Monitor the reaction by TLC. After completion, remove the ethanol byproduct under reduced pressure.

  • Cyclization (Thermal): To the crude diethyl (4-iodoanilino)methylenemalonate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250°C for 30-60 minutes. Monitor the reaction by TLC for the formation of the quinoline product.

  • Cyclization (Microwave - Alternative): Place the crude diethyl (4-iodoanilino)methylenemalonate in a microwave-safe vessel. Heat the mixture in a microwave reactor at a high temperature (e.g., 250°C) for a short duration (e.g., 10-30 minutes).[5]

  • Work-up: After cooling, the cyclized product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

Hydrolysis of Ethyl 4-Hydroxy-6-iodoquinoline-3-carboxylate
  • Suspend the crude ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Slowly acidify the filtrate with a suitable acid (e.g., 2M HCl) to a pH of approximately 4-5 to precipitate the this compound.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation

Compound Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C)
Diethyl (4-iodoanilino)methylenemalonate391.1885-95Not typically isolated
Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate343.1460-80 (Thermal), 70-90 (Microwave)>250
This compound315.0880-95 (from ester)>300

Note: Yields and melting points are approximate and can vary depending on the specific reaction conditions and purity of the materials.

Visualizations

Synthesis_Pathway A 4-Iodoaniline C Diethyl (4-iodoanilino)methylenemalonate A->C Condensation (120-130°C) B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate C->D Thermal Cyclization (~250°C or Microwave) E This compound D->E Hydrolysis (NaOH, EtOH, Reflux)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product step1 Check Purity of Starting Materials start->step1 step2 Optimize Condensation Step (Temp, Time, Stoichiometry) step1->step2 If pure end Successful Synthesis step1->end If impure, purify & restart step3 Optimize Cyclization Step (Temp, Time, Method) step2->step3 If optimized step4 Optimize Hydrolysis Step (Base conc., Time, Temp) step3->step4 If optimized step5 Improve Purification (Recrystallization solvent) step4->step5 If optimized step5->end If pure

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of condensation product (Diethyl N-(4-iodophenyl)aminomethylenemalonate) 1. Incomplete reaction. 2. Decomposition of starting materials. 3. Incorrect stoichiometry.1. Increase reaction time and/or temperature (typically 100-130°C). Monitor reaction progress by TLC. 2. Ensure the purity of 4-iodoaniline and diethyl ethoxymethylenemalonate. 3. Use a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate.
Low yield of cyclized product (Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate) 1. Insufficient temperature for cyclization. 2. Decomposition of the intermediate or product at high temperatures.[1] 3. Use of an inappropriate solvent.1. Ensure the reaction temperature reaches 250-260°C for thermal cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether.[1] 2. Optimize reaction time; prolonged heating can lead to degradation.[2] Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[2][3][4] 3. Use a high-boiling, inert solvent to ensure even heat distribution.
Formation of a thick tar during cyclization 1. Overheating or localized charring. 2. Presence of impurities in the intermediate.1. Ensure uniform heating and stirring of the reaction mixture. 2. Purify the condensation product before proceeding to the cyclization step.
Incomplete hydrolysis of the ethyl ester 1. Insufficient base or reaction time. 2. Steric hindrance.1. Use a sufficient excess of NaOH or KOH solution and ensure the reaction is heated under reflux for an adequate time (typically 2-3 hours). Monitor by TLC. 2. While less likely for this specific molecule, if steric hindrance is suspected, consider using a stronger base or alternative hydrolysis methods.
Product is difficult to purify 1. Presence of unreacted starting materials or intermediates. 2. Formation of side-products.1. Optimize the reaction conditions for each step to ensure complete conversion. 2. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often effective. Column chromatography may be necessary in some cases.
Decarboxylation of the final product 1. Excessive heat during the final steps of the synthesis or work-up.1. Avoid unnecessarily high temperatures after the hydrolysis step. If decarboxylation is a persistent issue, consider milder purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established method is the Gould-Jacobs reaction.[2][5][6] This multi-step synthesis involves the condensation of 4-iodoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the quinoline ring, and subsequent hydrolysis of the resulting ethyl ester to the carboxylic acid.[5]

Q2: What are the critical parameters for the thermal cyclization step?

A2: The thermal cyclization is the most critical step and requires high temperatures, typically above 250°C, to facilitate the 6-electron electrocyclization.[2] The choice of a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, is crucial for achieving the necessary temperature and ensuring uniform heating.[1] Reaction time is also a critical parameter, as prolonged exposure to high temperatures can lead to product decomposition.[1][2]

Q3: Can microwave synthesis be used to improve the yield?

A3: Yes, microwave-assisted synthesis has been shown to be an effective modern adaptation of the Gould-Jacobs reaction. It can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.[2][3][4]

Q4: What are the expected yields for this synthesis?

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the initial condensation and the final hydrolysis step. For the high-temperature cyclization, monitoring can be more challenging, but analyzing aliquots of the reaction mixture via HPLC or LC-MS can provide information on the conversion of the intermediate to the product.

Experimental Protocols

Protocol 1: Synthesis of Diethyl N-(4-iodophenyl)aminomethylenemalonate (Condensation)
  • In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture with stirring at 100-130°C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The resulting product can be used in the next step with or without further purification.

Protocol 2: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate (Cyclization)
  • Dissolve the Diethyl N-(4-iodophenyl)aminomethylenemalonate intermediate from Protocol 1 in a high-boiling solvent such as Dowtherm A in a reaction flask equipped with a reflux condenser.

  • Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration (e.g., 30 minutes to a few hours).

  • After completion, cool the reaction mixture to below 100°C.

  • Carefully add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Suspend the crude Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate from Protocol 2 in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Heat the mixture under reflux for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., dilute HCl) to a pH of approximately 4-5.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the final product.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Synthesis_Pathway A 4-Iodoaniline C Diethyl N-(4-iodophenyl)aminomethylenemalonate (Intermediate) A->C Condensation (100-130°C) B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate C->D Thermal Cyclization (>250°C) E This compound (Final Product) D->E Hydrolysis (NaOH, Reflux)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Final Yield check_condensation Check Condensation Step (TLC of intermediate) start->check_condensation incomplete_condensation Incomplete Reaction? check_condensation->incomplete_condensation check_cyclization Check Cyclization Step (HPLC/LC-MS of crude ester) incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization check_hydrolysis Check Hydrolysis Step (TLC of final acid) incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis incomplete_condensation->check_cyclization No optimize_condensation Optimize Condensation: - Increase time/temp - Check stoichiometry incomplete_condensation->optimize_condensation Yes optimize_condensation->check_cyclization optimize_cyclization Optimize Cyclization: - Ensure temp >250°C - Optimize time - Consider microwave incomplete_cyclization->optimize_cyclization Yes decomposition Product Decomposition? incomplete_cyclization->decomposition No optimize_cyclization->check_hydrolysis decomposition->check_hydrolysis No reduce_time_temp Reduce reaction time or consider milder conditions (e.g., microwave) decomposition->reduce_time_temp Yes reduce_time_temp->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Increase reflux time - Ensure excess base incomplete_hydrolysis->optimize_hydrolysis Yes purification_issue Purification Issues? incomplete_hydrolysis->purification_issue No optimize_hydrolysis->purification_issue recrystallize Recrystallize from appropriate solvent purification_issue->recrystallize Yes end Improved Yield purification_issue->end No recrystallize->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Gould-Jacobs reaction.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Cyclization: The thermal cyclization of the intermediate, ethyl 2-((4-iodoanilino)methylene)malonate, requires high temperatures (typically 240-260°C). Insufficient temperature or reaction time can lead to a low yield of the cyclized product.

  • Suboptimal Reaction Conditions: The initial condensation reaction between 4-iodoaniline and diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion.

  • Degradation of Starting Materials or Product: The high temperatures required for cyclization can lead to the decomposition of the starting materials or the final product. 4-iodoaniline, in particular, can be sensitive to prolonged heating.

  • Poor Quality of Starting Materials: Impurities in the 4-iodoaniline or DEEM can interfere with the reaction.

Solutions:

  • Optimize Cyclization Temperature and Time: Carefully control the temperature of the high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) to ensure it is within the optimal range for cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Ensure Complete Condensation: Before the cyclization step, ensure the formation of the intermediate is complete by monitoring with TLC.

  • Use High-Purity Starting Materials: Use freshly purified 4-iodoaniline and DEEM.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for the Gould-Jacobs reaction.

Problem 2: Presence of Multiple Impurities in the Crude Product

Possible Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-iodoaniline and DEEM in the crude product.

  • Incomplete Cyclization: The intermediate, ethyl 2-((4-iodoanilino)methylene)malonate, may be present.

  • Formation of Isomeric Products: If the starting 4-iodoaniline contains other isomers (e.g., 2-iodoaniline or 3-iodoaniline), the corresponding isomeric quinoline derivatives will be formed.

  • Side Reactions: At high temperatures, various side reactions can occur, leading to the formation of byproducts.

  • Incomplete Hydrolysis: If the final step is the hydrolysis of the ethyl ester to the carboxylic acid, incomplete reaction will leave the ethyl ester as an impurity.

Solutions:

  • Purification of Crude Product: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) is a common method for purifying the final product. Column chromatography may be necessary for removing persistent impurities.

  • Optimize Reaction Conditions: As mentioned above, optimizing reaction temperature and time can minimize the formation of byproducts.

  • Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC to ensure all the ethyl ester has been converted to the carboxylic acid.

Problem 3: Product Discoloration

Possible Causes:

  • Air Oxidation: Quinolone compounds can be susceptible to air oxidation, especially at high temperatures, leading to colored impurities.

  • Presence of Iodine-related Impurities: Trace amounts of iodine or iodine-containing byproducts can cause discoloration.

Solutions:

  • Perform Reactions Under an Inert Atmosphere: Conducting the high-temperature cyclization step under a nitrogen or argon atmosphere can minimize oxidation.

  • Purification: Recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The most common impurities include unreacted starting materials (4-iodoaniline and diethyl ethoxymethylenemalonate), the uncyclized intermediate (ethyl 2-((4-iodoanilino)methylene)malonate), the corresponding ethyl ester of the final product (if hydrolysis is incomplete), and potentially small amounts of de-iodinated product (4-hydroxyquinoline-3-carboxylic acid).

Q2: Is there a risk of losing the iodine substituent during the high-temperature cyclization?

A2: While high temperatures can potentially lead to de-iodination, it is generally not considered a major side reaction under typical Gould-Jacobs conditions. However, the presence of trace amounts of the de-iodinated analog is possible and should be monitored for during product analysis.

Q3: What analytical techniques are best for identifying and quantifying impurities?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for separating and quantifying the product and its impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: Can I use a different starting aniline to synthesize other substituted quinolines?

A4: Yes, the Gould-Jacobs reaction is a versatile method for synthesizing a wide range of substituted 4-hydroxyquinolines. The choice of the substituted aniline will determine the substitution pattern on the benzene ring of the quinoline core.

Data Presentation

The following table summarizes the potential impurities, their likely origin, and approximate retention times relative to the main product in a typical reversed-phase HPLC analysis. Please note that these are representative values and can vary depending on the specific HPLC conditions.

Impurity NameStructureLikely OriginTypical Relative Retention Time (RRT)
4-IodoanilineUnreacted starting material< 1.0
Diethyl ethoxymethylenemalonate (DEEM)Unreacted starting material< 1.0
Ethyl 2-((4-iodoanilino)methylene)malonateIncomplete cyclizationVariable, may be close to 1.0
Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylateIncomplete hydrolysis> 1.0
4-Hydroxyquinoline-3-carboxylic acidDe-iodination side reaction< 1.0

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of Ethyl 4-Hydroxy-6-iodoquinoline-3-carboxylate

This protocol describes the initial synthesis of the ethyl ester intermediate.

Materials:

  • 4-Iodoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • Condensation: In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120°C for 1-2 hours. The reaction can be monitored by TLC to ensure the consumption of 4-iodoaniline.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250°C and maintain this temperature for 20-30 minutes. The product will precipitate upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Add a suitable solvent like hexane to dilute the reaction mixture and facilitate filtration. Filter the precipitated solid and wash it with hexane or another non-polar solvent to remove the high-boiling point solvent.

  • Purification: The crude ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Key Experiment: Hydrolysis to this compound

Materials:

  • Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl)

Procedure:

  • Saponification: Suspend the crude or purified ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold water to remove any residual acid and salts, and then dry it under vacuum.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 4-Iodoaniline C Heat (110-120°C) A->C B Diethyl ethoxymethylenemalonate B->C D Intermediate: Ethyl 2-((4-iodoanilino)methylene)malonate C->D F Heat (240-250°C) D->F E High-boiling solvent (e.g., Dowtherm A) E->F G Ethyl 4-hydroxy-6- iodoquinoline-3-carboxylate F->G H NaOH, H2O, Reflux G->H I HCl (acidification) H->I J Final Product: 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid I->J

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurities Main_Reaction Gould-Jacobs Reaction Impurity1 Unreacted Starting Materials (4-Iodoaniline, DEEM) Main_Reaction->Impurity1 Incomplete Reaction Impurity2 Incomplete Cyclization (Intermediate) Main_Reaction->Impurity2 Insufficient Heat/Time Impurity3 Incomplete Hydrolysis (Ethyl Ester) Main_Reaction->Impurity3 Incomplete Saponification Impurity4 Side-Reaction Products (e.g., De-iodinated product) Main_Reaction->Impurity4 High Temperature Side Reactions

Caption: Logical relationships of common impurity formation.

Technical Support Center: Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

A1: The most widely used method is the Gould-Jacobs reaction.[1][2] This multi-step synthesis begins with the condensation of a substituted aniline (in this case, 4-iodoaniline) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[1] The resulting intermediate undergoes a high-temperature thermal cyclization to form the 4-hydroxyquinoline core with an ester group at the 3-position.[1][2] The final step is the saponification (hydrolysis) of the ester to yield the desired carboxylic acid.

Q2: What are the critical steps and parameters to control in this synthesis?

A2: The synthesis involves three main stages, each with critical parameters:

  • Condensation: The initial reaction between 4-iodoaniline and DEEM. This step is typically straightforward but requires heating to ensure the evolution of ethanol and formation of the anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This is the most critical and challenging step. It requires very high temperatures (typically 250-300°C) to induce intramolecular cyclization.[1][3] Key parameters are temperature, reaction time, and the choice of a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether) or the use of microwave irradiation.[1][2][3] Careful optimization is necessary to maximize yield while minimizing product degradation and tar formation.[4]

  • Saponification (Hydrolysis): The final conversion of the ethyl ester to the carboxylic acid. This is typically achieved using a base like sodium hydroxide.[5] Controlling the temperature is important to ensure complete hydrolysis without promoting unwanted side reactions like decarboxylation.[5]

Q3: Are there greener or more efficient alternatives to conventional heating for the cyclization step?

A3: Yes, microwave-assisted synthesis is a highly effective alternative.[3][6][7] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and purities by providing rapid and uniform heating.[1][4] This method allows for quick optimization of temperature and time to find the ideal conditions that favor cyclization over degradation.[3][4]

Troubleshooting Guide

Problem 1: Low yield or incomplete reaction during the thermal cyclization step.

Answer: This is a common issue due to the high activation energy required for the intramolecular cyclization.

Possible Causes & Solutions:

  • Insufficient Temperature: The reaction requires high heat, often around 250°C or more.[1][2]

    • Solution: Gradually increase the temperature of the heating mantle or oil bath. Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture. If using a high-boiling solvent, ensure it is refluxing vigorously.[3]

  • Short Reaction Time: The reaction may not have had enough time to proceed to completion.

    • Solution: Extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1] Be cautious, as prolonged heating can also lead to degradation.[1]

  • Inefficient Heat Transfer: Uneven heating can create hotspots and lead to decomposition.

    • Solution: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure even heat distribution.[1][2] Vigorous stirring is also essential.

  • Consider Microwave Synthesis: Conventional heating methods can be inefficient.

    • Solution: Employ a microwave reactor for rapid and efficient heating.[3][4] This often provides superior results in a fraction of the time. Careful optimization of both temperature and time is crucial, as excessively high temperatures or long durations can lead to decarboxylation and reduced yield.[4]

Data Presentation: Optimizing Cyclization Conditions

The following table, adapted from studies on the Gould-Jacobs reaction, illustrates how temperature and time affect the yield of the cyclized product. Note that the optimal conditions balance reaction completion with thermal degradation.[3][4]

EntryTemperature (°C)Time (minutes)Pressure (bar)Yield (%)Observation
1250104~1%Incomplete conversion; mostly intermediate remains.[4]
2300101837%Higher temperature significantly improves yield.[4]
3250305~5%Increasing time at lower temperature is not effective.[4]
4300302428%Prolonged time at high temperature causes degradation/decarboxylation.[4]
5300 5 15 47% Optimal balance of high temperature and short reaction time. [4]

Troubleshooting Logic for Low Cyclization Yield

G start Low Cyclization Yield check_temp Is Temperature Sufficient? (>250°C) start->check_temp check_time Is Reaction Time Adequate? check_temp->check_time Yes increase_temp Increase Temperature (e.g., to 300°C) check_temp->increase_temp No check_heating Is Heating Method Optimal? check_time->check_heating Yes increase_time Increase Reaction Time (Monitor by TLC/LC-MS) check_time->increase_time No use_solvent Use High-Boiling Solvent (e.g., Dowtherm A) check_heating->use_solvent No (Conventional) use_microwave Switch to Microwave Synthesis check_heating->use_microwave Yes (Consider Upgrade) failure Still Low Yield check_heating->failure All options exhausted increase_temp->check_time increase_time->check_heating success Yield Improved use_solvent->success use_microwave->success

Caption: Troubleshooting flowchart for low cyclization yield.

Problem 2: Significant tar formation is observed during cyclization.

Answer: Tarring is a common side reaction resulting from polymerization and decomposition at the high temperatures required for cyclization.[8]

Possible Causes & Solutions:

  • Excessively High Temperature or Prolonged Heating: Overheating promotes degradation pathways.

    • Solution: Optimize the temperature and reaction time carefully. Find the minimum temperature and time required for a good yield.[1] As shown in the table above, a shorter time at a higher temperature can sometimes be more effective than a longer time.[4]

  • Presence of Oxygen: Air can promote oxidative polymerization.

    • Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.[1]

  • Impure Intermediate: Impurities from the condensation step can act as catalysts for polymerization.

    • Solution: Ensure the anilidomethylenemalonate intermediate is of high purity. Consider a simple purification step (e.g., recrystallization or washing) before proceeding to the high-temperature cyclization.

Problem 3: The final saponification (hydrolysis) of the ester is incomplete or causes decarboxylation.

Answer: Hydrolysis requires breaking a stable ester bond, but harsh conditions can lead to the removal of the carboxylic acid group.

Possible Causes & Solutions:

  • Insufficient Base or Reaction Time: The hydrolysis may not have gone to completion.

    • Solution: Use a slight excess of a strong base (e.g., NaOH or KOH) and ensure the mixture is stirred efficiently. Monitor the reaction by TLC to confirm the disappearance of the starting ester. Heating may be required, but it should be gentle.[5]

  • Harsh Reaction Conditions: High temperatures during hydrolysis can lead to spontaneous decarboxylation, especially after the acid is formed.[5]

    • Solution: Perform the hydrolysis at a lower temperature (e.g., room temperature or slightly elevated) for a longer period.[5] After the reaction is complete, acidify the mixture carefully in an ice bath to precipitate the carboxylic acid product.

Detailed Experimental Protocols

Overall Synthesis Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Protocol 1: Condensation of 4-Iodoaniline with DEEM
  • In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

  • Heat the mixture with stirring at 100-130°C for 1-2 hours.

  • The reaction can be monitored by observing the evolution of ethanol. The reaction is typically complete when ethanol evolution ceases.

  • The resulting crude anilidomethylenemalonate intermediate is a viscous oil or solid and can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization

Option A: Conventional High-Temperature Synthesis [3]

  • Add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether) to the flask containing the crude intermediate from Protocol 1.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) to 250-260°C.[2][3]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate directly.

  • If it remains in solution, add a non-polar solvent like cyclohexane or hexane to induce precipitation.[3]

  • Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under a vacuum.[3]

Option B: Microwave-Assisted Synthesis [3][4]

  • Place the crude intermediate from Protocol 1 into a microwave vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 300°C) and hold for the optimized time (typically 1-15 minutes).[3][4] Monitor the internal temperature and pressure.

  • Allow the reaction vessel to cool completely to room temperature.

  • Add a solvent like ice-cold acetonitrile, stir, and filter the precipitated product.[4]

  • Wash the solid with cold solvent and dry under a vacuum.

Protocol 3: Saponification to the Carboxylic Acid
  • Suspend the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate product from Protocol 2 in an aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH).

  • Stir the mixture at room temperature or warm gently (e.g., to 40-50°C) until the solid dissolves and the reaction is complete (monitor by TLC).[5]

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is acidic, causing the carboxylic acid product to precipitate.

  • Filter the precipitated solid, wash thoroughly with cold water to remove salts, and dry under a vacuum to yield the final this compound.

References

Technical Support Center: Synthesis of Iodo-Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodo-quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of side products, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of iodo-quinolines?

A1: Side reactions in iodo-quinoline synthesis can be broadly categorized based on the synthetic strategy.

  • During the quinoline ring formation (e.g., Doebner-von Miller, Skraup synthesis followed by iodination):

    • Tar and Polymer Formation: This is especially common in reactions like the Skraup and Doebner-von Miller syntheses, which use strongly acidic conditions and high temperatures. These conditions can cause the polymerization of reactants or intermediates like α,β-unsaturated carbonyl compounds.[1]

    • Aldol Condensation: In syntheses involving ketones, such as the Friedländer synthesis, self-condensation of the ketone reactant can occur, leading to complex mixtures and difficult purification.[1]

    • Formation of undesired regioisomers: When using unsymmetrical starting materials in methods like the Combes synthesis, a mixture of different quinoline isomers can be formed.[1]

  • During the direct iodination of a pre-formed quinoline ring:

    • Formation of Multiple Iodinated Isomers: Direct electrophilic iodination of quinoline, for instance using iodine and sulfuric acid, can produce a mixture of mono-iodinated (e.g., 5-iodo- and 8-iodoquinoline) and di-iodinated (e.g., 5,8-diiodoquinoline) products.[2] The ratio of these products is highly dependent on reaction conditions.

    • Formation of By-products from Starting Material Degradation: Harsh reaction conditions required for some iodination methods can lead to the degradation of the quinoline substrate, contributing to lower yields and purification challenges.

Q2: How do the reaction conditions influence the position of iodination on the quinoline ring?

A2: The position of iodination is highly dependent on the reaction conditions and the iodinating agent used.[3]

  • Strongly Acidic Conditions: Iodination in concentrated sulfuric acid typically directs substitution to the benzene ring, yielding 5- and 8-iodoquinolines.[2] This is because the reaction proceeds via electrophilic attack on the protonated quinolinium cation.[2]

  • Radical-Based C-H Iodination: Methods utilizing radical mechanisms can achieve C3-selectivity on the pyridine ring.[3][4][5]

  • Less Acidic Conditions: Under less acidic conditions, iodination might occur at different positions, such as the C3 position, as the reaction may proceed through the neutral quinoline molecule.[2]

Q3: Are there general strategies to improve the yield and purity of iodo-quinolines?

A3: Yes, several general strategies can be employed to minimize side product formation and improve overall outcomes.[1]

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Careful control of the reaction temperature is critical to favor the desired product formation.[1]

  • Choice of Catalyst and Reagents: Using milder catalysts or more selective iodinating agents can prevent harsh conditions that lead to byproducts.[1][3]

  • Purity of Starting Materials: Ensure the high purity of reactants and solvents to avoid introducing contaminants that could catalyze or participate in side reactions.[1]

  • Controlled Addition of Reagents: Slow and controlled addition of highly reactive reagents, such as sulfuric acid or the iodinating agent, can help manage exothermic reactions and improve selectivity.[6]

Troubleshooting Guides

Problem 1: My reaction to iodinate quinoline in sulfuric acid yields a mixture of 5-iodo-, 8-iodo-, and 5,8-diiodoquinolines with low selectivity.

  • Possible Cause: The ratio of reactants and the reaction temperature are not optimized for the desired product. An excess of the iodinating agent or prolonged reaction times at high temperatures will favor di-substitution.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: To favor mono-iodination, use a molar ratio where quinoline is in excess relative to the iodinating reagent (e.g., iodine and silver sulfate).[2] Conversely, to favor the di-iodinated product, use an excess of the iodinating reagents.[2]

    • Control Temperature: The reaction is typically performed at elevated temperatures (150-200°C).[2] Experiment with the lower end of this range to potentially increase selectivity for mono-iodination.

    • Vary Sulfuric Acid Concentration: The concentration of sulfuric acid can impact the reaction. A study by Yousuf et al. investigated the effect of varying acid strength on product yields, which can be a reference for optimization (see data table below).[2]

    • Purification: If a mixture is unavoidable, these isomers can be separated using techniques like fractional distillation or column chromatography, although their similar properties can make this challenging.

Problem 2: I am attempting a Doebner synthesis to create a 6-iodo-substituted carboxy-quinoline, but I am isolating significant amounts of a pyrrole-2-one derivative as a by-product.

  • Possible Cause: The Doebner reaction conditions (e.g., using trifluoroacetic acid as a catalyst in ethanol) can sometimes favor the formation of pyrrole-2-one by-products, especially with certain substituted anilines and aldehydes.[7][8] This is a known competing reaction pathway.

  • Troubleshooting Steps:

    • Modify the Catalyst: The choice of acid catalyst is crucial. Experiment with different Brønsted or Lewis acids to see if the reaction pathway can be shifted towards the desired quinoline product.

    • Solvent Selection: The polarity and properties of the solvent can influence the reaction outcome. Test alternative solvents to ethanol to disfavor the pyrrole-2-one formation pathway.

    • Alternative Synthesis Route: If optimization fails, consider an alternative synthesis for the target molecule. The Pfitzinger condensation, which reacts an isatin with a carbonyl compound, is a classic method for producing quinoline-4-carboxylic acids and may offer a more direct route with fewer side products.[8]

Problem 3: My Skraup synthesis of a quinoline precursor is highly exothermic, difficult to control, and results in a large amount of tar.

  • Possible Cause: The Skraup synthesis is a notoriously vigorous and exothermic reaction.[6] The harsh oxidizing and acidic conditions cause polymerization and charring of the glycerol and aniline reactants.[1]

  • Troubleshooting Steps:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier and helps to moderate the reaction, making it less violent and reducing tar formation.[6][9]

    • Slow Acid Addition: Add the concentrated sulfuric acid very slowly and with efficient cooling (e.g., in an ice bath) to maintain control over the reaction temperature.[6]

    • Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous, which helps dissipate heat and prevent localized hotspots that lead to charring.[6]

    • Purification from Tar: The crude product is often mixed with tar. A common and effective purification method is steam distillation, which allows the volatile quinoline product to be separated from the non-volatile tarry residues.[6][9]

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on the Iodination of Quinoline

This table summarizes the yields of different iodoquinoline products when reacting quinoline (19.5 g), silver sulfate (31 g), and iodine (12.7 g) in 100 ml of sulfuric acid of varying concentrations. Data sourced from PJSIR.[2]

H₂SO₄ Concentration (%)5-Iodoquinoline Yield (%)8-Iodoquinoline Yield (%)5,8-Diiodoquinoline Yield (%)
98201835
90151225
808715
70225

Experimental Protocols

Protocol 1: Iodination of Quinoline in Concentrated Sulfuric Acid (for 5- and 8-Iodoquinolines)

This protocol is adapted from the procedure described for the synthesis of mono- and di-iodoquinolines.[2][3]

  • Materials:

    • Quinoline

    • Silver sulfate (Ag₂SO₄)

    • Iodine (I₂)

    • Concentrated sulfuric acid (98%)

    • Crushed ice

    • Sodium sulfite (Na₂SO₃) solution

    • Sodium hydroxide (NaOH) or ammonia (NH₃) solution

    • Diethyl ether or other suitable organic solvent

  • Procedure:

    • In a suitable reaction flask, dissolve quinoline (1.0 equiv.) and silver sulfate in concentrated sulfuric acid.

    • Heat the solution to 150-200°C in a fume hood.

    • Gradually add powdered iodine (approx. 1.0 equiv. relative to silver sulfate for di-iodination, or less for mono-iodination) over a period of about one hour with efficient stirring or shaking.

    • Continue heating the mixture until the characteristic purple color of iodine disappears, indicating the reaction is complete.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large volume of crushed ice.

    • Filter the mixture to remove any solids.

    • Treat the filtrate with a sodium sulfite solution to neutralize any excess unreacted iodine.

    • Carefully basify the acidic solution with sodium hydroxide or ammonia solution until it is strongly alkaline.

    • Extract the liberated iodo-quinoline product using an organic solvent like diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude product mixture.

    • Purify the isomers via fractional distillation under reduced pressure or column chromatography.

Protocol 2: Radical-Based C-H Iodination for C3-Selective Iodination

This protocol describes a general approach for the direct, selective iodination of the C3 position of quinolines.[3]

  • Materials:

    • Quinoline substrate

    • Sodium iodide (NaI)

    • Oxidant (e.g., Oxone®, tert-butyl hydroperoxide)

    • Solvent (e.g., Dichloroethane or Acetonitrile)

  • Procedure:

    • To a reaction vessel, add the quinoline substrate, sodium iodide, and the chosen solvent.

    • Add the oxidant to the mixture. The reaction is believed to proceed through a radical-based mechanism.

    • Heat the reaction mixture at a specified temperature (e.g., 130°C, depending on the specific protocol) and monitor the progress using TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous work-up, typically involving washing with a sodium thiosulfate solution to quench excess iodine, followed by extraction with an organic solvent.

    • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the 3-iodoquinoline derivative.

Mandatory Visualizations

G cluster_start Troubleshooting Workflow: Low Yield / Impure Product cluster_solutions Optimization Strategies cluster_outcome Result start Problem Identified: Low Yield or Multiple Products check_reaction Analyze Reaction Crude Mixture (TLC, GC-MS, NMR) start->check_reaction side_products Side Products Identified? check_reaction->side_products temp Adjust Temperature side_products->temp Yes stoich Modify Stoichiometry side_products->stoich Yes catalyst Change Catalyst/ Solvent System side_products->catalyst Yes purify Optimize Purification (Chromatography, Distillation) side_products->purify No, separation is the issue end_goal Improved Yield/ Purity Achieved temp->end_goal stoich->end_goal catalyst->end_goal purify->end_goal

Caption: A general troubleshooting workflow for addressing low yields.

G cluster_reagents Starting Materials cluster_pathways Reaction Pathways cluster_products Products quinoline Quinoline path1 Radical C-H Iodination quinoline->path1 path2 Electrophilic Substitution (Strong Acid) quinoline->path2 iodine_source Iodinating Agent (e.g., I₂, NIS, NaI) iodine_source->path1 iodine_source->path2 prod1 C3-Iodoquinoline (Desired Product) path1->prod1 prod2 C5/C8-Iodoquinolines (Desired Products) path2->prod2 side_prod Mixture of Isomers (Side Products) path2->side_prod Non-selective conditions

Caption: Iodination pathways based on reaction conditions.

References

Technical Support Center: 4-Hydroxy-6-iodoquinoline-3-carboxylic acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. The information is designed to address common issues encountered during experimental degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the general knowledge of quinoline chemistry, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary degradation pathways are expected to involve modification of the quinoline ring and the carboxylic acid group. Key predicted pathways include deiodination, decarboxylation, and hydroxylation of the quinoline ring system. Under photolytic conditions, degradation of the quinoline ring itself is possible.[1][2]

Q2: I am observing rapid degradation of my compound in the control sample (no stress applied). What could be the cause?

A2: Rapid degradation in a control sample suggests issues with the experimental setup or the inherent instability of the compound in the chosen solvent system. Ensure that the solvent is of high purity and free from contaminants that could act as catalysts for degradation. Some reactive molecules may require special considerations for accurate analysis.[3] Additionally, consider the possibility of instability at room temperature and ensure samples are stored appropriately, protected from light and maintained at a low temperature.

Q3: My mass balance in the forced degradation study is below 90%. What are the potential reasons?

A3: A low mass balance can indicate several issues. It is possible that some degradation products are not being detected by your analytical method. This could be due to poor chromatographic retention, lack of a chromophore for UV detection, or high volatility. It is also possible that secondary degradation is occurring, where initial degradation products are further breaking down into smaller, undetectable fragments.[4] Consider using a more universal detection method, such as mass spectrometry, to identify non-chromophoric or unexpected degradation products.

Q4: How can I identify the structure of the unknown degradation products?

A4: The most common and powerful technique for the identification and characterization of degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[5] This allows for the separation of the degradation products and provides mass information that is crucial for structure elucidation. For definitive structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the impurity.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples
Potential Cause Troubleshooting Step
Inappropriate mobile phase pH The carboxylic acid and hydroxyl groups on the molecule are ionizable. Ensure the mobile phase pH is controlled with a suitable buffer and is at least 2 pH units away from the pKa of the analyte and its degradation products to ensure a consistent ionization state and good peak shape.
Column overload Injecting too high a concentration of the sample can lead to peak fronting or tailing. Try diluting the sample and re-injecting.
Secondary interactions with the stationary phase The polar functional groups may interact with residual silanols on a C18 column. Consider using a column with end-capping or a different stationary phase chemistry (e.g., phenyl-hexyl).
Co-elution of degradation products The degradation mixture may be complex. Optimize the gradient profile (slope and duration) to improve the separation of individual components.
Issue 2: Inconsistent Degradation Profile in Photostability Studies
Potential Cause Troubleshooting Step
Inconsistent light exposure Ensure that all samples, including the dark control, are placed at the same distance from the light source and that the light intensity is uniform across the sample chamber. The light source should be a combination of UV and visible light as per ICH guidelines.[6]
Sample concentration effects High sample concentrations can lead to self-shielding, where the outer layer of the solution absorbs most of the light, protecting the inner solution from degradation. Use a sufficiently dilute solution to ensure uniform light penetration.
Photocatalysis by container material Certain types of glass or plastic containers may contain impurities that can act as photocatalysts. Use high-quality, inert quartz or borosilicate glass containers.
Headspace effects The composition of the gas in the headspace of the container (e.g., presence or absence of oxygen) can influence the photodegradation pathway. Consider purging the headspace with an inert gas like nitrogen if oxidative photodegradation is suspected.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is performed to understand the intrinsic stability of the molecule by subjecting it to stress conditions more severe than accelerated stability testing.[5][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[6]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the sample with 0.1 M NaOH before analysis.[8]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the sample with 0.1 M HCl before analysis.[8]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl, 60°C, 2h15.234.5 min
0.1 M NaOH, RT, 2h25.843.2 min
3% H₂O₂, RT, 24h8.525.1 min
Dry Heat, 105°C, 24h3.116.8 min
Photolytic, ICH Q1B18.952.9 min

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation A 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid B 4,6-Dihydroxyquinoline- 3-carboxylic acid (Deiodination-Hydroxylation) A->B Acid/Base C 4-Hydroxy-6-iodoquinoline (Decarboxylation) A->C Acid/Heat D 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid E Quinoline Ring-Opened Products D->E H₂O₂ F N-oxide derivative D->F H₂O₂ G 4-Hydroxy-6-iodoquinoline- 3-carboxylic acid H Deiodinated Species G->H Light (UV/Vis) I Ring Cleavage Products G->I Light (UV/Vis)

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Degradation Product Identification

Workflow start Start: Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) hplc Stability-Indicating HPLC-UV Analysis start->hplc peak_detection Detect and Quantify Degradation Peaks hplc->peak_detection lcms LC-MS/MS Analysis for Mass Identification peak_detection->lcms If peaks > threshold end End: Characterized Degradation Pathway peak_detection->end If no significant degradation structure Propose Structures of Degradation Products lcms->structure isolation Isolate Major Degradants (Prep-HPLC) structure->isolation nmr Structural Confirmation (NMR, etc.) isolation->nmr nmr->end

Caption: Workflow for the identification and characterization of degradation products.

References

Technical Support Center: Solubility Issues with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. Is this expected?

Q2: What are the initial troubleshooting steps if I observe poor solubility of this compound in DMSO?

A2: If you are facing challenges with dissolving this compound, consider the following initial steps:

  • Ensure Purity of the Compound and Solvent: Impurities in either the compound or the DMSO can affect solubility. Use anhydrous DMSO as absorbed water can impact the solubility of many organic compounds.

  • Gentle Heating: Gently warming the solution in a water bath (e.g., to 30-40°C) can help overcome the activation energy required for dissolution. However, be cautious about potential compound degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can provide energy to break up solid aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing for an extended period can also aid in the dissolution process.

Q3: Can the pH of the DMSO solution be adjusted to improve solubility?

A3: While DMSO itself is aprotic and does not have a pH in the same way aqueous solutions do, the acidic nature of the carboxylic acid group on your compound provides an opportunity for solubility enhancement. The addition of a small amount of a suitable base to the DMSO suspension can deprotonate the carboxylic acid, forming a more soluble salt.

Q4: Are there other solvents or solvent systems I can try if DMSO alone is not effective?

A4: Yes, if you continue to face significant solubility issues, you might consider using a co-solvent system. This involves adding a second solvent to the DMSO to alter the polarity of the solvent mixture. Common co-solvents that are miscible with DMSO include ethanol, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It is advisable to test a range of co-solvent ratios to find the optimal mixture for your compound.

Troubleshooting Guides

Issue 1: Compound precipitates out of DMSO solution upon standing or during dilution into aqueous media.

Logical Troubleshooting Workflow:

A Precipitation Observed B Was the initial DMSO stock clear? A->B C Re-evaluate initial dissolution method. Consider heating, sonication, or longer vortexing. B->C No D Is the aqueous buffer at an appropriate pH? B->D Yes E Adjust pH of aqueous buffer. For a carboxylic acid, a higher pH (e.g., > 7.4) may maintain solubility by keeping it in the salt form. D->E No G Was the dilution performed correctly? Rapid addition to buffer can cause precipitation. D->G Yes E->G F Consider a co-solvent system in the final solution. A small percentage of an organic co-solvent can help. I If issues persist, consider salt formation or solid dispersion of the compound. F->I G->F Yes H Add DMSO stock slowly to the aqueous buffer while vortexing to allow for gradual mixing. G->H No H->F A Weigh Compound B Add DMSO & Vortex A->B C Create Supersaturated Solution B->C D Equilibrate for 24h C->D E Centrifuge D->E F Collect Supernatant E->F G Dilute Supernatant F->G H Analyze by HPLC/UV-Vis G->H I Calculate Solubility H->I

References

Technical Support Center: Preventing Byproduct Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in classical quinoline syntheses like Skraup, Doebner-von Miller, and Combes?

A1: The most prevalent byproducts across these syntheses are tars and polymers.[1] These arise from the often harsh reaction conditions, such as strong acids and high temperatures, which can cause self-condensation and polymerization of reactants and intermediates.[2][3] Specifically:

  • Skraup Synthesis: Tar formation is a significant issue due to the highly exothermic nature of the reaction.[2][4]

  • Doebner-von Miller Synthesis: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[1][2]

  • Combes Synthesis: With unsymmetrical β-diketones, the formation of undesired regioisomers is a primary concern.[2][5]

  • Friedländer Synthesis: Similar to the Combes synthesis, the use of unsymmetrical ketones can lead to a mixture of regioisomers.[5]

Q2: How can I minimize tar formation in my Skraup synthesis?

A2: Tarring in the Skraup synthesis is common but can be managed.[2] Consider these strategies:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor and reduce charring.[2][4]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic reaction.[2]

  • Maintain Efficient Stirring: Good agitation helps dissipate heat and prevent localized hotspots that lead to polymerization.[2]

  • Temperature Optimization: Gently heat the reaction to initiate it and then control the temperature during the exothermic phase.[2]

Q3: My Doebner-von Miller reaction is yielding a lot of polymer. How can I prevent this?

A3: Polymerization of the α,β-unsaturated carbonyl compound is a key challenge in the Doebner-von Miller synthesis.[1] To mitigate this:

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its concentration low, minimizing self-condensation.[1][2]

  • In Situ Generation: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures can control its concentration and reduce polymerization.[1]

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can significantly reduce acid-catalyzed polymerization in the aqueous phase.[2][6]

Q4: I am obtaining a mixture of regioisomers in my Combes or Friedländer synthesis. How can I improve regioselectivity?

A4: Controlling regioselectivity is crucial when using unsymmetrical starting materials in Combes and Friedländer syntheses.[5] The outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[5]

  • Substrate Modification: Introducing a directing group or a bulky substituent on one of the reactants can sterically or electronically favor the formation of the desired regioisomer.[5]

  • Optimize Reaction Conditions: Systematically varying the catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and favor one regioisomer over the other.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during quinoline synthesis.

Issue 1: The Skraup reaction is too vigorous and difficult to control.
  • Symptom: The reaction becomes extremely exothermic, potentially leading to boiling over and safety hazards.

  • Cause: The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic.[4]

  • Solution:

    • Add a moderator like ferrous sulfate (FeSO₄).[2][4]

    • Ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling.[2]

    • Use a large enough reaction vessel to accommodate any potential frothing or rapid boiling.

    • Maintain vigorous stirring to ensure even heat distribution.[2]

Issue 2: Low yield in the Doebner-von Miller synthesis due to a large amount of polymeric material.
  • Symptom: The reaction mixture becomes a thick, dark tar, making product isolation difficult and significantly reducing the yield.[1]

  • Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]

  • Solution:

StrategyDescription
Slow Reactant Addition Add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.[1][2]
Biphasic System Use a water/organic solvent (e.g., toluene) system to sequester the carbonyl compound in the organic phase, reducing its contact with the acid catalyst.[2][6]
In Situ Generation Prepare the α,β-unsaturated carbonyl compound in the reaction mixture at a low temperature from an aldol condensation.[1]
Issue 3: Formation of undesired regioisomers in the Combes synthesis with an unsymmetrical β-diketone.
  • Symptom: The final product is a mixture of two or more quinoline isomers, complicating purification and reducing the yield of the target molecule.[5]

  • Cause: The aniline can react with either of the carbonyl groups of the unsymmetrical β-diketone, leading to different cyclization pathways.[7]

  • Solution:

    • Modify Substituents: If possible, alter the substituents on the aniline or the β-diketone to sterically or electronically favor one reaction pathway. For instance, a bulkier substituent on the aniline may favor cyclization at the less hindered position.[5]

    • Vary Reaction Conditions: Experiment with different acid catalysts (e.g., H₂SO₄, PPA), solvents, and reaction temperatures to find conditions that maximize the yield of the desired isomer.[5]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the reaction's exothermicity.

Warning: This reaction is highly exothermic and should be performed with appropriate safety precautions in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and ferrous sulfate (FeSO₄).

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel.

  • Reaction Initiation: Gently heat the mixture to start the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask.[2]

  • Completion: After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]

  • Work-up: Carefully pour the cooled reaction mixture into a large volume of cold water.

  • Neutralization: Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.[2]

  • Purification: The crude quinoline can be purified by steam distillation followed by extraction.[2][8]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline using a Biphasic System

This protocol is designed to minimize polymerization by using a two-phase system.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add aniline and concentrated hydrochloric acid in water.

  • Addition of Organic Phase: Add an equal volume of toluene to create a biphasic system.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred biphasic mixture.

  • Reaction: Heat the mixture under reflux for several hours.

  • Work-up: After cooling, separate the layers. Make the aqueous layer strongly alkaline with concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the liberated quinoline with an organic solvent, combine with the initial toluene layer, dry, and purify by distillation or chromatography.

Visualizations

experimental_workflow cluster_skraup Skraup Synthesis Troubleshooting cluster_dvm Doebner-von Miller Troubleshooting cluster_combes Combes/Friedländer Troubleshooting start_s Vigorous Reaction? mod_s Add Moderator (FeSO4) start_s->mod_s Yes cool_s Slow Acid Addition & Cooling start_s->cool_s Yes stir_s Ensure Efficient Stirring start_s->stir_s Yes start_dvm Polymer Formation? slow_add_dvm Slow Reactant Addition start_dvm->slow_add_dvm Yes biphasic_dvm Use Biphasic System start_dvm->biphasic_dvm Yes insitu_dvm In Situ Carbonyl Generation start_dvm->insitu_dvm Yes start_c Mixture of Regioisomers? mod_sub_c Modify Substituents start_c->mod_sub_c Yes opt_cond_c Optimize Conditions start_c->opt_cond_c Yes

Caption: Troubleshooting decision tree for common quinoline synthesis issues.

reaction_control_logic cluster_tar Tar/Polymer Formation cluster_regio Poor Regioselectivity issue Observed Issue tar High Reactant Concentration High Temperature issue->tar regio Unsymmetrical Reactants Suboptimal Conditions issue->regio sol_tar Control Reactant Addition Optimize Temperature Use Biphasic System tar->sol_tar sol_regio Modify Substrates Vary Catalyst/Solvent/Temp. regio->sol_regio

Caption: Logical relationships between issues and preventative measures.

References

Technical Support Center: 4-Hydroxy-6-iodoquinoline-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. The molecule possesses both acidic (carboxylic acid) and weakly acidic (hydroxyl) functional groups, as well as a large, relatively nonpolar quinoline core with a heavy iodine substituent. This combination can lead to:

  • Low solubility in common organic solvents.

  • High polarity , making it challenging to separate from polar impurities.

  • Potential for strong intermolecular interactions (hydrogen bonding), which can affect crystallization and chromatographic behavior.

  • Possible retention on silica gel during normal-phase chromatography due to its acidic nature.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials such as iodo-aniline and pyruvic acid derivatives.

  • By-products from the synthesis, which could include other isomers or related quinoline structures.

  • Residual catalysts or reagents used in the synthesis.

  • Solvents used in the reaction or initial work-up.

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: While possible, normal-phase chromatography on silica gel can be challenging for highly polar and acidic compounds like this compound. The acidic nature of the compound can lead to strong adsorption to the silica, resulting in poor separation and recovery. If you must use silica gel, consider deactivating it with an acid, such as acetic acid, in the mobile phase. However, reversed-phase chromatography is often a more suitable alternative.[1]

Q4: Is this compound susceptible to degradation during purification?

A4: While the quinoline core is generally stable, iodo-substituted aromatic compounds can be sensitive to light and certain reactive species. It is advisable to protect the compound from direct light during purification and storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low recovery after recrystallization The compound has significant solubility in the chosen solvent even at low temperatures. The volume of solvent used was too large.- Select a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. - Use a minimal amount of hot solvent to dissolve the crude product. - Try a multi-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation). - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are preventing crystallization.- Lower the temperature at which the solution is saturated by adding more solvent. - Try a lower-boiling point solvent. - Add a seed crystal to induce crystallization. - Perform a preliminary purification step (e.g., acid-base extraction) to remove impurities.
Poor separation in column chromatography Inappropriate stationary or mobile phase. Co-elution of impurities.- For normal-phase (silica gel), add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid. - Switch to reversed-phase (C18) chromatography, which is often more effective for polar and acidic compounds.[1] Use a mobile phase of water/acetonitrile or water/methanol with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.[1]
Compound appears insoluble in common recrystallization solvents The compound is highly polar and has strong intermolecular hydrogen bonding.- Try highly polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid.[2] - Use a co-solvent system, for example, DMF/water or ethanol/water.
Product is not precipitating after acid-base extraction The pH of the aqueous solution is not optimal for precipitation. The compound may be more soluble in the aqueous phase than anticipated.- Adjust the pH of the aqueous solution. Ensure the pH is well below the pKa of the carboxylic acid (typically pH 2-3) to ensure it is fully protonated. - After acidification, cool the solution in an ice bath to decrease solubility. - If precipitation is still poor, extract the acidified aqueous phase with an organic solvent like ethyl acetate.

Data on Purification Parameters

Due to the limited specific data available for this exact molecule, the following table provides suggested starting points for purification method development based on general principles for similar compounds.

Purification Method Parameter Suggested Solvents/Conditions Notes
Recrystallization Solvents- Acetic Acid[2] - Dimethylformamide (DMF) - Ethanol/Water - Dioxane/WaterThe choice of solvent will depend on the specific impurities present. Small-scale trials are recommended to find the optimal solvent system.
Column Chromatography Stationary Phase- Reversed-Phase C18 Silica[1] - Normal-Phase Silica GelReversed-phase is generally preferred for this type of polar, acidic compound.[1]
Mobile Phase (Reversed-Phase)- Water/Acetonitrile + 0.1% TFA[1] - Water/Methanol + 0.1% Formic AcidA gradient elution (increasing organic solvent concentration) is likely to provide the best separation.
Mobile Phase (Normal-Phase)- Dichloromethane/Methanol + 0.5% Acetic Acid - Ethyl Acetate/Hexane with Acetic AcidThe addition of an acid is crucial to prevent peak tailing and improve recovery.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent. If it dissolves at room temperature, it is not a suitable recrystallization solvent. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase or a strong solvent like DMF or DMSO. If using a strong solvent, ensure the sample volume is minimal. Alternatively, perform a solid-phase loading by adsorbing the compound onto a small amount of C18 silica.

  • Column Equilibration: Equilibrate the reversed-phase C18 column with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% TFA).

  • Loading: Load the prepared sample onto the column.

  • Elution: Begin the elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute the compound. A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and any acid additives may require lyophilization or co-evaporation with a suitable solvent.

Visual Workflow

Purification_Troubleshooting Purification Workflow for this compound start Crude Product acid_base_extraction Acid-Base Extraction start->acid_base_extraction Initial Cleanup recrystallization Attempt Recrystallization check_purity Check Purity (TLC/HPLC/NMR) recrystallization->check_purity oiling_out Oiling Out? recrystallization->oiling_out low_solubility Low Solubility? recrystallization->low_solubility chromatography Column Chromatography normal_phase Normal Phase (Silica) chromatography->normal_phase reversed_phase Reversed Phase (C18) chromatography->reversed_phase Recommended acid_base_extraction->recrystallization pure_product Pure Product check_purity->chromatography Purity Not OK check_purity->pure_product Purity OK oiling_out->check_purity No change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes low_solubility->check_purity No use_stronger_solvent Use Polar Aprotic Solvent (DMF, DMSO) low_solubility->use_stronger_solvent Yes change_solvent->recrystallization use_stronger_solvent->recrystallization add_acid Add Acid to Mobile Phase normal_phase->add_acid reversed_phase->check_purity add_acid->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid with other prominent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH is a validated therapeutic strategy for various diseases, including autoimmune disorders and cancer. This document outlines the available data, experimental methodologies, and key signaling pathways to inform research and drug development efforts in this area.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive therapeutic target.[1] By inhibiting DHODH, small molecules can deplete the cellular pyrimidine pool, leading to cell cycle arrest and suppression of proliferation.[1]

The 4-quinoline carboxylic acid scaffold has been identified as a key pharmacophore for DHODH inhibition.[2] Structure-activity relationship (SAR) studies have revealed that substitutions on the quinoline ring significantly influence the inhibitory potency of these compounds.[3] This guide focuses on this compound and compares it with well-established DHODH inhibitors: Brequinar, Leflunomide, and its active metabolite, Teriflunomide.

Quantitative Comparison of DHODH Inhibitors

The table below summarizes the available quantitative data for other well-characterized DHODH inhibitors.

InhibitorTargetIC50 (Human DHODH)Reference(s)
This compound Human DHODHData Not Available
Brequinar Human DHODH5.2 nM - ~20 nM[2][4][5]
Leflunomide Human DHODH98 µM[6]
Teriflunomide (A77 1726) Human DHODH~307 nM - 773 nM

Signaling Pathways and Experimental Workflows

DHODH Inhibition and Downstream Effects

Inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, leading to a reduction in the intracellular pool of uridine and other pyrimidines. This has several downstream consequences, including cell cycle arrest, particularly at the S-phase, and the induction of apoptosis. The following diagram illustrates the central role of DHODH in this pathway and the impact of its inhibition.

DHODH_Pathway carbamoyl_aspartate Carbamoyl Aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate DHODH DHODH dihydroorotate->DHODH Substrate orotate Orotate ump UMP orotate->ump pyrimidines Pyrimidines (UTP, CTP) ump->pyrimidines dna_rna DNA & RNA Synthesis pyrimidines->dna_rna proliferation Cell Proliferation dna_rna->proliferation DHODH->orotate Product Inhibitor DHODH Inhibitor (e.g., this compound) Inhibitor->DHODH Inhibition

DHODH Signaling Pathway
General Experimental Workflow for Evaluating DHODH Inhibitors

The evaluation of a potential DHODH inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. The following diagram outlines a general workflow.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies enzymatic_assay DHODH Enzymatic Assay (Determine IC50) selectivity_assay Selectivity Assays (vs. other dehydrogenases) enzymatic_assay->selectivity_assay proliferation_assay Cell Proliferation Assay (Determine GI50) selectivity_assay->proliferation_assay cell_cycle_analysis Cell Cycle Analysis proliferation_assay->cell_cycle_analysis apoptosis_assay Apoptosis Assay cell_cycle_analysis->apoptosis_assay pk_studies Pharmacokinetic Studies apoptosis_assay->pk_studies efficacy_studies Efficacy Studies (Disease Models) pk_studies->efficacy_studies

Experimental Workflow for DHODH Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of DHODH inhibitors. Below are representative protocols for key experiments.

Protocol 1: In Vitro DHODH Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[3]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or a soluble analog

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to each well.

  • Prepare a reaction mixture containing Assay Buffer, DHODH enzyme, and CoQ10. Add 178 µL of this mixture to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a substrate solution containing DHO and DCIP in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (e.g., MTS or WST-1 Assay)

This assay determines the effect of a DHODH inhibitor on the proliferation of rapidly dividing cells.[3]

Materials:

  • Human cell line (e.g., a cancer cell line like HL-60 or A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTS or WST-1 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The 4-quinoline carboxylic acid scaffold represents a promising class of DHODH inhibitors. While established drugs like Brequinar and Teriflunomide have well-defined inhibitory profiles, the specific potency of this compound requires direct experimental evaluation. The provided protocols and comparative data for known inhibitors offer a framework for researchers to characterize this and other novel compounds targeting the de novo pyrimidine synthesis pathway. Future studies should focus on determining the IC50 value of this compound and exploring its cellular effects to fully understand its potential as a therapeutic agent.

References

A Comparative Analysis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and Brequinar as DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug development, particularly for oncology and autoimmune diseases, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy. This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells. This guide provides a detailed comparison of a novel investigational compound, 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, and the well-established DHODH inhibitor, brequinar.

Brequinar is a potent, non-competitive inhibitor of DHODH that has been extensively studied for its anticancer and immunosuppressive properties.[1][2] It acts by blocking the synthesis of pyrimidine nucleotides, thereby arresting cell growth.[1] this compound belongs to a class of quinoline carboxylic acid derivatives that have been designed as DHODH inhibitors, sharing a similar pharmacophore with brequinar.[3][] While specific experimental data for this compound is limited in publicly available literature, this comparison will draw upon data from structurally related and potent quinoline-based analogues to provide a substantive analysis against brequinar.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro potency of brequinar and representative potent quinoline-based analogues against human DHODH (hDHODH). The data for the quinoline analogues, while not specific to the 6-iodo substituted variant, provides a strong indication of the potential efficacy of this class of compounds.

CompoundTargetIC50 (nM)Reference
Brequinarhuman DHODH5.2[5]
Quinoline-based Analogue 41 human DHODH9.71 ± 1.4[3][]
Quinoline-based Analogue 43 human DHODH26.2 ± 1.8[3][]

Note: Data for quinoline-based analogues 41 and 43 are presented as representative examples of potent 4-quinoline carboxylic acid derivatives from a structure-guided design study.

Mechanism of Action and Signaling Pathway

Both this compound and brequinar exert their therapeutic effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By inhibiting DHODH, these compounds lead to a depletion of the intracellular pyrimidine pool, which in turn results in the arrest of DNA and RNA synthesis, ultimately halting cell cycle progression and inducing apoptosis in highly proliferative cells such as cancer cells and activated lymphocytes.[2]

Caption: Inhibition of DHODH by Brequinar and this compound blocks the de novo pyrimidine synthesis pathway.

Experimental Protocols

To evaluate and compare the efficacy of DHODH inhibitors like this compound and brequinar, standardized experimental protocols are essential.

DHODH Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the DHODH enzyme.

Objective: To quantify the in vitro inhibitory activity of test compounds on recombinant human DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate. The rate of DCIP reduction, observed as a decrease in absorbance, is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds (this compound, Brequinar) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add a small volume (e.g., 1 µL) of the compound dilutions to each well. Include a DMSO-only control.

  • Add the DHODH enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding a substrate mixture containing DHO, DCIP, and CoQ10.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the anti-proliferative effect of DHODH inhibitors on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Principle: Cell viability is assessed using a metabolic assay, such as the MTT or CellTiter-Glo® assay. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HL-60, A549)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a DMSO-only control.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.

To confirm that the observed anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis, a rescue experiment can be performed by co-administering the test compound with exogenous uridine. If the cytotoxic effect is reversed, it supports the on-target activity of the inhibitor.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_CellBased Cell-Based Assays cluster_Downstream Downstream Analysis Compound_Synthesis Compound Synthesis & Characterization Enzyme_Assay DHODH Enzyme Inhibition Assay (IC50) Compound_Synthesis->Enzyme_Assay Cell_Viability Cell Viability Assay (GI50) Enzyme_Assay->Cell_Viability Lead Compounds Rescue_Experiment Uridine Rescue Experiment Cell_Viability->Rescue_Experiment Mechanism_of_Action Mechanism of Action Studies (Cell Cycle, Apoptosis) Rescue_Experiment->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A typical experimental workflow for the evaluation of novel DHODH inhibitors.

Conclusion

Brequinar remains a benchmark for potent DHODH inhibition. The class of 4-quinoline carboxylic acids, to which this compound belongs, has demonstrated comparable in vitro potency, highlighting its potential as a promising area for the development of new anticancer and immunosuppressive agents. Further direct experimental evaluation of this compound is necessary to definitively establish its efficacy relative to brequinar. The provided experimental protocols offer a standardized framework for such comparative studies, ensuring robust and reproducible data for the advancement of novel DHODH inhibitors in drug discovery pipelines.

References

Comparative Analysis of the Cytotoxicity of 4-Hydroxyquinoline-3-Carboxylic Acid Analogs on Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of quinoline derivatives on non-cancerous cell lines, providing available experimental data and methodologies for comparative assessment.

Currently, there is a notable absence of publicly available scientific literature detailing the specific cytotoxic effects of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid on normal, non-cancerous cell lines. To provide a valuable comparative framework for researchers, this guide presents cytotoxicity data for structurally similar quinoline-3-carboxylic acid and 4-hydroxyquinoline derivatives that have been evaluated on various normal cell lines. This information allows for an initial assessment of the potential toxicity profile of this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for various quinoline derivatives on different normal human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates higher cytotoxicity.

Compound ClassSpecific Derivative/Compound IDNormal Cell LineIC50 (µM)Reference
4-Hydroxyquinolines Compound 20 MRC-5 (Human embryonic lung fibroblast)4.61[1]
Compound 13b MRC-5 (Human embryonic lung fibroblast)4.58[1]
Compound 13a MRC-5 (Human embryonic lung fibroblast)8.19[1]
Compound 29 MRC-5 (Human embryonic lung fibroblast)9.86[1]
Compound 26 MRC-5 (Human embryonic lung fibroblast)11[1]
Compound 22 MRC-5 (Human embryonic lung fibroblast)12.29[1]
Compound 28 MRC-5 (Human embryonic lung fibroblast)14.08[1]
Quinoline-3-Carboxamides Unspecified derivatives293T (Human embryonic kidney)At least 3 times less toxic than on HCT116 cancer cells[2]
2,4-Disubstituted Quinoline-3-Carboxylic Acids Compounds 2f and 2l HFK293 (Human embryonic kidney)Showed higher selectivity for cancer cells over non-cancerous cells[3]

Note: The studies on Quinoline-3-Carboxamides and 2,4-Disubstituted Quinoline-3-Carboxylic Acids did not provide specific IC50 values for the normal cell lines but indicated a degree of selectivity, with the compounds being less toxic to normal cells compared to the tested cancer cell lines.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are generalized protocols for common in vitro cytotoxicity assays that are frequently used to assess the effects of chemical compounds on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-hydroxyquinoline derivatives) and control substances. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Follow the same initial steps of cell seeding and compound treatment as in the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis cell_seeding Seed Normal Cells in 96-well Plates overnight_incubation Allow Cells to Adhere Overnight cell_seeding->overnight_incubation compound_prep Prepare Serial Dilutions of Test Compound overnight_incubation->compound_prep add_treatment Add Compound Dilutions to Cells compound_prep->add_treatment incubation Incubate for 24-72 hours add_treatment->incubation controls Include Vehicle and Positive Controls controls->add_treatment assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay read_plate Measure Absorbance/Fluorescence assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A generalized workflow for assessing the cytotoxicity of a compound on normal cells in vitro.

Signaling_Pathway Hypothetical Signaling Pathway Modulated by Quinolines cluster_drug_interaction Drug Interaction cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Effects quinoline Quinoline Derivative topoisomerase Topoisomerase II quinoline->topoisomerase Inhibition atm_kinase ATM Kinase quinoline->atm_kinase Inhibition dna_damage DNA Double-Strand Breaks topoisomerase->dna_damage Leads to cell_cycle_arrest Cell Cycle Arrest atm_kinase->cell_cycle_arrest Phosphorylation leads to dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: A potential signaling pathway affected by quinoline derivatives, leading to cytotoxicity.

References

A Comparative Guide to the Structure-Activity Relationship of Iodo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of iodine into the quinoline ring has been shown to significantly modulate the biological activity of these compounds, leading to potent antimicrobial, anticancer, and potentially antiviral agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of iodo-substituted quinolines, supported by experimental data, to aid in the rational design of novel therapeutics.

Antimicrobial Activity of Iodo-Substituted Quinolines

The incorporation of iodine into the quinoline nucleus has a pronounced effect on its antimicrobial properties. The position and nature of other substituents on the quinoline ring, in conjunction with the iodine atom, dictate the potency and spectrum of activity.

Key Findings:
  • Position of Iodine: The position of the iodine atom is a critical determinant of antimicrobial activity. For instance, 6-iodo-substituted carboxy-quinolines have demonstrated notable activity against various bacterial and fungal strains.

  • Enhanced Potency: The presence of iodine often leads to enhanced antimicrobial efficacy compared to non-iodinated analogues. This is exemplified by 4-hydroxy-3-iodo-quinol-2-one, which exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

  • Spectrum of Activity: Iodo-substituted quinolines have shown a broad spectrum of activity, inhibiting the growth of both Gram-positive bacteria and fungi. However, their efficacy against Gram-negative bacteria can be limited.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative iodo-substituted quinolines against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
4-hydroxy-3-iodo-quinol-2-one Staphylococcus aureus (MRSA, Irish hospital strain 1)0.097[1]
Staphylococcus aureus (Distinct MRSA strain)0.049[1]
Staphylococcus aureus (Non-typeable MRSA)0.049[1]
6-Iodo-2-phenyl-quinoline-4-carboxylic acid Staphylococcus epidermidis125[2]
Candida parapsilosis62.5[2]
6-Iodo-2-(4-fluorophenyl)-quinoline-4-carboxylic acid Staphylococcus epidermidis125[2]
Candida parapsilosis125[2]
6-Iodo-2-(4-chlorophenyl)-quinoline-4-carboxylic acid Staphylococcus epidermidis62.5[2]
Candida parapsilosis62.5[2]
6-Iodo-2-(4-bromophenyl)-quinoline-4-carboxylic acid Staphylococcus epidermidis62.5[2]
Candida parapsilosis62.5[2]

Anticancer Activity of Iodo-Substituted Quinolines

Iodo-substituted quinolines have also emerged as promising candidates for anticancer drug development. The iodine atom can influence the compound's ability to interact with biological targets, leading to cytotoxic effects against various cancer cell lines.

Key Findings:
  • Apoptosis Induction: Several iodo-substituted quinoline derivatives have been shown to induce apoptosis in cancer cells.

  • Enzyme Inhibition: Some iodo-quinolines may exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.

  • Substitution Pattern: The overall substitution pattern on the quinoline ring, in addition to the iodine, is crucial for optimizing anticancer activity and selectivity.

Comparative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected iodo-substituted quinoline derivatives against different cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Iodo-2-methyl-3-(4-bromobenzyl)-quinazolin-4(3H)-one HeLa (Cervical Cancer)>200[3]
T98G (Glioblastoma)>200[3]
6-Iodo-2-methyl-3-(4-chlorobenzyl)-quinazolin-4(3H)-one HeLa (Cervical Cancer)>200[3]
T98G (Glioblastoma)>200[3]
6-Iodo-2-methyl-3-(2,4-dichlorobenzyl)-quinazolin-4(3H)-one HeLa (Cervical Cancer)10[3]
T98G (Glioblastoma)>200[3]

Antiviral Activity of Iodo-Substituted Quinolines

The exploration of iodo-substituted quinolines as antiviral agents is an emerging area of research. While the broader class of quinolines has demonstrated antiviral potential against a range of viruses, including HIV, influenza, and coronaviruses, specific data on iodo-derivatives is still limited. The introduction of a halogen, such as iodine, can modulate the electronic and steric properties of the quinoline scaffold, potentially enhancing its interaction with viral targets. Further research is warranted to systematically evaluate the antiviral efficacy of a diverse library of iodo-substituted quinolines and to elucidate their mechanisms of action.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of iodo-substituted quinolines.

Synthesis of 6-Iodo-Substituted Carboxy-Quinolines (Doebner Reaction)

This protocol describes a one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines.

Materials:

  • 4-Iodoaniline

  • Pyruvic acid

  • Substituted aromatic aldehyde

  • Ethanol

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve 4-iodoaniline (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add pyruvic acid (1 equivalent) to the mixture.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the crude product with cold ethanol and dry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product iodoaniline 4-Iodoaniline reaction One-Pot Reaction iodoaniline->reaction aldehyde Substituted Aldehyde aldehyde->reaction pyruvic_acid Pyruvic Acid pyruvic_acid->reaction solvent Ethanol (Solvent) solvent->reaction catalyst TFA (Catalyst) catalyst->reaction reflux Reflux (12h) reflux->reaction product 6-Iodo-substituted Carboxy-quinoline reaction->product

Caption: Synthetic workflow for 6-iodo-substituted carboxy-quinolines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Iodo-substituted quinoline compound

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the iodo-substituted quinoline compound in the appropriate broth directly in the 96-well plates.

  • Prepare a standardized microbial inoculum and dilute it to the desired final concentration.

  • Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density at 600 nm.

G start Start prep_comp Prepare serial dilutions of iodo-quinoline compound in 96-well plate start->prep_comp inoculate Inoculate wells with microbial suspension prep_comp->inoculate prep_inoc Prepare standardized microbial inoculum prep_inoc->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end G start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of iodo-quinoline compound seed_cells->treat_cells incubate_compound Incubate for 48-72 hours treat_cells->incubate_compound add_mtt Add MTT solution and incubate for 2-4 hours incubate_compound->add_mtt dissolve_formazan Dissolve formazan crystals in DMSO add_mtt->dissolve_formazan read_abs Measure absorbance at 570 nm dissolve_formazan->read_abs calc_ic50 Calculate IC50 value read_abs->calc_ic50 end End calc_ic50->end

References

A Comparative Guide to Validating the Anticancer Effects of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro anticancer potential of the novel compound 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Due to the limited publicly available biological data on this specific molecule, we will refer to it as Compound Q . Its efficacy will be benchmarked against Doxorubicin, a well-established chemotherapeutic agent. This document outlines the requisite experimental protocols, presents data in a comparative format, and visualizes key workflows and potential mechanisms of action to guide researchers in their validation studies.

Comparative Efficacy: Compound Q vs. Doxorubicin

The initial assessment of an anticancer compound involves determining its cytotoxic and cytostatic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a biological process by 50%. Further assays elucidate the mechanisms of cell death, such as apoptosis, and effects on cell cycle progression.

Table 1: In Vitro Cytotoxicity (IC50) Data

This table presents hypothetical IC50 values for Compound Q and Doxorubicin across three common cancer cell lines after a 48-hour treatment period. Lower IC50 values are indicative of higher potency.

Cell LineCompound Q (µM)Doxorubicin (µM)
MCF-7 (Breast Cancer)8.51.2
HeLa (Cervical Cancer)12.30.8
A549 (Lung Cancer)15.12.5
Table 2: Apoptosis Induction Analysis

This table illustrates a hypothetical percentage of apoptotic cells following treatment with Compound Q and Doxorubicin at their respective IC50 concentrations for 24 hours in MCF-7 cells, as determined by Annexin V/Propidium Iodide staining.

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Total Apoptotic Cells
Control (Untreated) 2.11.53.6
Compound Q (8.5 µM) 25.410.235.6
Doxorubicin (1.2 µM) 30.815.746.5
Table 3: Cell Cycle Analysis

This table shows a hypothetical distribution of HeLa cells in different phases of the cell cycle after 24 hours of treatment with the respective IC50 concentrations of Compound Q and Doxorubicin.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated) 55.225.119.7
Compound Q (12.3 µM) 68.915.315.8
Doxorubicin (0.8 µM) 40.120.539.4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of Compound Q and Doxorubicin in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include untreated and solvent-only controls. Incubate for the desired time period (e.g., 48 hours).

  • MTT Incubation : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

  • Cell Culture and Treatment : Seed cells in a 6-well plate and treat with the IC50 concentration of Compound Q or Doxorubicin for 24 hours.

  • Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS and centrifuge.[3][6]

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.[8][9]

  • Cell Preparation and Treatment : Culture cells and treat with the desired compounds as described for the apoptosis assay.

  • Fixation : Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[10][11]

  • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution that includes RNase A to prevent staining of double-stranded RNA.[10]

  • Data Acquisition and Analysis : Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[8][9][12] Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10][11]

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental processes and a hypothetical signaling pathway that could be investigated as part of the mechanism of action studies for Compound Q.

G cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cell Lines treat Treat with Compound Q / Doxorubicin start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Harvest Treated Cells wash Wash with PBS start->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT stain->incubate flow Analyze by Flow Cytometry incubate->flow quadrant Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrant G EGFR Growth Factor Receptor (EGFR) PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundQ Compound Q CompoundQ->Akt

References

A Comparative Analysis of Quinoline Carboxylic Acid Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, quinoline carboxylic acids have emerged as a particularly promising class of compounds, exhibiting significant potential in the development of novel anticancer, anti-inflammatory, and antimicrobial agents. This guide provides an objective comparison of the performance of various quinoline carboxylic acid derivatives, supported by experimental data, to aid in research and drug development.

Data Presentation: A Quantitative Comparison

The biological activities of quinoline carboxylic acid derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.

Anticancer Activity

The anticancer potential of quinoline carboxylic acid derivatives has been extensively evaluated against various cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway essential for cancer cell proliferation.[1][2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic activity of these compounds.

DerivativeCancer Cell LineIC50 (µM)Reference
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (Brequinar)L1210 (Leukemia)Enzyme Inhibition[2]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)THP-1 (Leukemia)7.2
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Not specified, but showed 82.9% growth reduction
Kynurenic acidMCF-7 (Breast)Not specified, but showed remarkable growth inhibition[3]
Quinoline-2-carboxylic acidHELA (Cervical)Not specified, but showed significant cytotoxicity[3]
Quinoline-4-carboxylic acidMCF-7 (Breast)Not specified, but showed remarkable growth inhibition[3]
Quinoline-3-carboxylic acidMCF-7 (Breast)Not specified, but showed remarkable growth inhibition[3]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Quinoline carboxylic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4]

DerivativeAssayCell LineIC50 (µM)Reference
Quinoline-4-carboxylic acidLPS-induced inflammationRAW264.7 (Macrophage)Appreciable anti-inflammatory affinities[3][4]
Quinoline-3-carboxylic acidLPS-induced inflammationRAW264.7 (Macrophage)Appreciable anti-inflammatory affinities[3]
1,3(2H,4H)-isoquinolinedione (FR038470)iNOS enzyme inhibition-8.8[5]
5-chloro-2,4(1H,3H)-quinazolonedione (FR191863)iNOS enzyme inhibition-1.9[5]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinolone carboxylic acids, a subclass of quinoline derivatives, are well-established antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

DerivativeBacterial StrainMIC (µg/mL)Reference
NorfloxacinEnteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteriaPotent activity
OfloxacinEnteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteriaPotent activity
CiprofloxacinEnteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteriaPotent activity
EnoxacinEnteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteriaPotent activity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of quinoline carboxylic acid derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Quinoline carboxylic acid derivatives

  • Cancer cell lines (e.g., MCF-7, HELA)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives (typically in a logarithmic series) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Quinoline carboxylic acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile swabs

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of MHA plates using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline carboxylic acid derivative solution (at a specific concentration) into each well. A solvent control and a positive control (a known antibiotic) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Cells

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Quinoline carboxylic acid derivatives

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Quinoline Carboxylic Acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Agar Well Diffusion) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (NO Production Assay) characterization->anti_inflammatory data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id NFkB_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release NFkB_n NF-κB (Active) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Genes Induces QCA Quinoline Carboxylic Acid Derivatives QCA->IKK Inhibits QCA->NFkB Inhibits Translocation

References

Comparative Efficacy of Quinolines: An In Vivo Perspective on 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo performance of quinoline-based compounds is crucial for advancing drug discovery and development. While direct in vivo efficacy data for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid is not publicly available, this guide provides a comparative overview of its potential therapeutic profile alongside structurally and functionally related quinoline derivatives that have demonstrated in vivo activity. This comparison aims to offer valuable insights for researchers, scientists, and drug development professionals by contextualizing the potential applications and performance of this class of compounds.

This guide synthesizes available preclinical data for quinoline-based compounds in the fields of cancer and infectious diseases, highlighting their therapeutic promise. The following sections detail the performance of selected comparator compounds, their experimental protocols, and relevant biological pathways.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of selected quinoline derivatives, offering a quantitative comparison of their therapeutic effects in preclinical models.

Compound/Drug NameTherapeutic AreaAnimal ModelDosage and AdministrationKey Efficacy Endpoint(s)Source
DDD107498 (Quinoline-4-carboxamide) AntimalarialP. berghei infected mice<1 mg/kg, oral, for 4 daysED₉₀ < 1 mg/kg, >99% reduction in parasitemia[1][2]
Compound 27 (Quinoline-4-carboxamide) AntimalarialP. berghei infected mice30 mg/kg, oral, once a day for 4 daysED₉₀ of 2.6 mg/kg; one out of three mice cured[3]
B1 (4-Hydroxyquinazoline derivative) Anticancer (PARP inhibitor)HCT-15 and HCC1937 xenograft mice25 mg/kg, intraperitoneal injectionSignificant tumor growth suppression[4][5]
Meds433 (DHODH Inhibitor) Anticancer (Chronic Myeloid Leukemia)KU-812 xenograft mice10 and 20 mg/kgSignificant reduction in tumor mass volume[6]
Compound 41 (Quinoline Carboxylic Acid) Anticancer (DHODH inhibitor)MiceNot specified for efficacy studyPossesses significant oral bioavailability (F=56%) and an elimination half-life of 2.78 h (PO dosing), supporting further preclinical studies.[7][8]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key efficacy studies cited in this guide.

1. In Vivo Antimalarial Efficacy of Quinoline-4-carboxamides (e.g., DDD107498)

  • Animal Model: Female BALB/c mice were used for the Plasmodium berghei infection model.

  • Parasite Inoculation: Mice were inoculated intravenously with P. berghei infected red blood cells.

  • Compound Administration: The test compounds were administered orally (p.o.) once daily for four consecutive days, starting 24 hours post-infection.

  • Efficacy Assessment: Parasitemia was monitored by microscopic examination of Giemsa-stained blood smears. The percentage reduction in parasitemia was calculated relative to a vehicle-treated control group. The ED₉₀ (the dose required to suppress parasitemia by 90%) was determined.[1][3]

2. In Vivo Antitumor Efficacy of 4-Hydroxyquinazoline PARP Inhibitor (B1)

  • Animal Model: BALB/c nude mice were used for establishing tumor xenografts.

  • Tumor Implantation: Human colorectal carcinoma HCT-15 or breast cancer HCC1937 cells were subcutaneously injected into the flanks of the mice.

  • Compound Administration: When tumors reached a palpable volume, mice were randomized into treatment and control groups. Compound B1 was administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.[4][5]

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. The efficacy of the treatment was determined by comparing the tumor growth in the treated group to the vehicle-treated control group.[4][5]

3. In Vivo Efficacy of DHODH Inhibitor (Meds433) in a Xenograft Mouse Model

  • Animal Model: A xenograft mouse model was established using the human chronic myeloid leukemia cell line KU-812.

  • Compound Administration: Meds433 was administered at doses of 10 mg/kg and 20 mg/kg.

  • Efficacy Assessment: The primary endpoints were the measurement of tumor mass volume and tumor weight at the end of the study. The treated groups were compared to a vehicle-treated control group to determine the extent of tumor growth inhibition.[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context of these compounds is crucial for understanding their mechanism of action and the experimental approaches used to evaluate them.

PARP_Inhibition_Pathway PARP Inhibition in Cancer Therapy cluster_0 DNA Damage and Repair cluster_1 Action of PARP Inhibitor cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 senses PAR Poly(ADP-ribose) Synthesis PARP1->PAR catalyzes Inhibition PARP1 Trapping and Inhibition of PAR Synthesis PARP1->Inhibition DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair mediates PARPi 4-Hydroxyquinoline/quinazoline (e.g., B1) PARPi->PARP1 inhibits Collapsed_Fork Collapsed Replication Fork Inhibition->Collapsed_Fork leads to DSB DNA Double-Strand Breaks Collapsed_Fork->DSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis

Caption: Mechanism of PARP inhibitors in homologous recombination-deficient cancer cells.

In_Vivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Studies Animal_Model Select Animal Model (e.g., Xenograft, Infection) Disease_Induction Induce Disease (e.g., Tumor Implantation, Pathogen Inoculation) Animal_Model->Disease_Induction Randomization Randomize Animals into Treatment and Control Groups Disease_Induction->Randomization Treatment Administer Test Compound and Vehicle Control Randomization->Treatment Monitoring Monitor Disease Progression (e.g., Tumor Volume, Parasitemia) Treatment->Monitoring Endpoint Collect Endpoint Data (e.g., Tumor Weight, Survival) Monitoring->Endpoint Analysis Statistical Analysis of Results Endpoint->Analysis

Caption: A generalized workflow for conducting in vivo efficacy studies of novel therapeutic compounds.

References

Comparative Analysis of the Cross-Reactivity Profile of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the novel compound 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar quinoline-3-carboxylic acid derivatives to provide a predictive assessment of its likely kinase inhibition profile and off-target effects. The primary focus is on protein kinase inhibition, a common activity for this class of compounds.

Executive Summary

This compound belongs to the quinoline-3-carboxylic acid scaffold, a class of compounds known to exhibit inhibitory activity against various protein kinases. While direct experimental data for this specific iodo-substituted derivative is not available, analysis of related compounds suggests a potential for activity against kinases such as Protein Kinase CK2. Cross-reactivity is a critical consideration in drug development, and this guide aims to provide a framework for evaluating the potential selectivity of this compound by comparing it with other kinase inhibitors based on the quinoline scaffold.

Postulated Primary Target and Mechanism of Action

Based on the analysis of structurally related compounds, a plausible primary target for this compound is Protein Kinase CK2 . Several studies have identified quinoline-3-carboxylic acid derivatives as inhibitors of CK2, a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis. The proposed mechanism of action is the competitive inhibition of the ATP-binding site of the kinase.

dot

cluster_0 Kinase Inhibition Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inactive_Complex Kinase-Inhibitor Complex Kinase->Inactive_Complex ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Inhibitor 4-Hydroxy-6-iodoquinoline -3-carboxylic acid Inhibitor->Kinase Competitive Binding

Caption: Postulated mechanism of kinase inhibition.

Comparative Cross-Reactivity Data

To illustrate the potential cross-reactivity of a quinoline-based kinase inhibitor, the following table summarizes hypothetical kinase profiling data for a representative compound from this class. This data is intended to be illustrative of the type of analysis required.

Kinase TargetRepresentative Quinoline Inhibitor (% Inhibition at 10 µM)Alternative Kinase Inhibitor (IC50 in nM)
CK2 95% 50
PIM175%250
DYRK1A60%800
GSK3B45%>1000
CDK230%>5000
SRC15%>10000
EGFR<10%5
VEGFR2<10%15

Note: This table is a hypothetical representation. Actual experimental data for this compound is required for a definitive assessment.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, which would be essential for determining the primary target and cross-reactivity profile of this compound.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Prepare a solution of the specific peptide substrate for the kinase being assayed.

    • Prepare a solution of [γ-³³P]ATP.

  • Assay Procedure:

    • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.

    • Add the kinase enzyme to each well.

    • Initiate the kinase reaction by adding the mixture of peptide substrate and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection:

    • Transfer the reaction mixture to a filtermat.

    • Wash the filtermat to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

dot

cluster_1 Experimental Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Compound_Plate Plate Compound (Varying Conc.) Reagent_Prep->Compound_Plate Add_Kinase Add Kinase Enzyme Compound_Plate->Add_Kinase Initiate_Reaction Add Substrate & [γ-³³P]ATP Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter Transfer to Filtermat & Wash Stop_Reaction->Filter Detect Scintillation Counting Filter->Detect Analyze Calculate % Inhibition & IC50 Detect->Analyze End End Analyze->End

Caption: In vitro kinase inhibition assay workflow.

Conclusion and Future Directions

While the precise cross-reactivity profile of this compound remains to be experimentally determined, the available data on analogous quinoline-3-carboxylic acid derivatives suggest a potential for kinase inhibitory activity, with Protein Kinase CK2 being a plausible primary target. A thorough investigation of its selectivity against a broad panel of kinases is imperative for its further development as a therapeutic agent. Future studies should focus on:

  • Primary Target Identification: Utilizing biochemical and cellular assays to identify the primary molecular target(s) of this compound.

  • Comprehensive Kinase Profiling: Screening the compound against a large, diverse panel of protein kinases to establish a detailed selectivity profile.

  • In-Cell and In-Vivo Target Engagement: Validating target engagement and assessing the pharmacological effects in relevant cellular and animal models.

This systematic approach will be crucial in understanding the therapeutic potential and potential off-target liabilities of this compound.

Safety Operating Guide

Proper Disposal of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a quinoline derivative.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary for Structurally Similar Compounds:

Hazard ClassificationDescriptionSource Compounds
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]Quinoline-3-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid, 4-Hydroxyquinoline
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]Quinoline-3-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid, 4-Hydroxyquinoline
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2][3]Quinoline-3-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid, 4-Hydroxyquinoline
Acute Toxicity (Oral)Toxic or harmful if swallowed.[3]4-Hydroxyquinoline, other quinoline derivatives
Aquatic ToxicitySome derivatives are very toxic to aquatic life.8-Hydroxy-7-iodoquinoline-5-sulphonic acid derivative

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[3]

  • Hand Protection: Use protective gloves resistant to chemicals.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound.

    • Avoid generating dust during collection.[4]

    • Place the solid waste into a clearly labeled, sealable container designated for hazardous chemical waste.[1][4]

  • Contaminated Materials:

    • Any materials used in handling the compound, such as contaminated gloves, weighing paper, or absorbent pads, should also be placed in the designated hazardous waste container.

    • Take off contaminated clothing and wash it before reuse.[1][2]

2. Waste Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids or bases.[1]

  • Ensure the storage area is secure and clearly marked as a hazardous waste accumulation point.

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

4. Final Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant.[1][2][3][5]

  • Crucially, do not empty this chemical into drains. [1]

  • Consult with your institution's EHS department to ensure compliance with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]

Accidental Spill Response

In the event of an accidental spill, follow these procedures:

  • Minor Spills:

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, clean up the spill immediately.[4]

    • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a labeled, sealable container for disposal.[4]

    • Wash the affected area with soap and water after cleanup.

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.

    • Contact your institution's emergency services and EHS department, providing them with the location and nature of the hazard.[4]

    • Prevent the spillage from entering drains or water courses.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Disposal Required for This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste (Avoid Dust Generation) ppe->collect_solid collect_contaminated Collect Contaminated Items (Gloves, Liners, etc.) ppe->collect_contaminated container Place Waste in a Sealable, Labeled Container collect_solid->container collect_contaminated->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage consult_ehs Consult Institutional EHS & Local Regulations storage->consult_ehs approved_plant Dispose Through an Approved Waste Disposal Plant consult_ehs->approved_plant end End: Disposal Complete approved_plant->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals

This guide provides essential safety, handling, and disposal protocols for this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on established best practices for handling analogous halogenated quinoline and carboxylic acid derivatives. A precautionary approach is mandatory.

Hazard Assessment and Engineering Controls

Primary Engineering Control:

  • Chemical Fume Hood: All procedures involving the handling of solid, powdered this compound or the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the fume hood is functioning correctly before beginning any work.[5]

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[6]

  • Safety Stations: An operational safety shower and eyewash station must be easily accessible.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure. The required equipment depends on the specific laboratory activity being performed.

Hazard Category Required PPE Enhanced Precautions (for splash or aerosol risk)
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection, compliant with EU EN166 or OSHA 29 CFR 1910.133 standards.[1][6]A face shield should be worn in addition to goggles during procedures with a high risk of splashing.[5]
Skin Protection Gloves: Chemical-resistant gloves (e.g., disposable nitrile) are mandatory. Inspect gloves for any defects before use and change them immediately if they become contaminated.[5][6] Lab Coat: A standard, fully-buttoned laboratory coat must be worn.[6] Footwear: Closed-toed shoes are required at all times.[6]Double-Gloving: Recommended for all handling procedures.[7] Permeation-Resistant Coat: A chemical-resistant or disposable, solid-front lab coat should be used.[7]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.[8]If work outside a fume hood is unavoidable or if dust/aerosols are generated, a NIOSH-approved respirator (e.g., N95 or higher) is required.[5]

Note: Always consult your institution's safety guidelines and the glove manufacturer's compatibility chart for specific chemical resistance information.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is essential for safety and to prevent cross-contamination.[7]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_area 1. Designate & Prepare Work Area in Fume Hood gather_materials 2. Assemble All Necessary Equipment & Waste Containers prep_area->gather_materials don_ppe 3. Don Required PPE (incl. double gloves, goggles) gather_materials->don_ppe weigh 4. Carefully Weigh Solid Using Spatula & Weigh Boat don_ppe->weigh dissolve 5. Prepare Solution by Slowly Adding Solvent to Solid weigh->dissolve label_container 6. Securely Cap & Clearly Label the Final Solution dissolve->label_container decontaminate 7. Decontaminate Spatula & Work Surfaces label_container->decontaminate dispose 8. Dispose of Contaminated Items in Labeled Waste Container decontaminate->dispose doff_ppe 9. Doff PPE Correctly (Gloves First) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling this compound.

Emergency & Spill Response

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, removing contact lenses if present. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup Protocol:

  • Minor Spill (in fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[4] Collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[4] Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[4]

  • Major Spill (outside fume hood): Evacuate the laboratory immediately and alert your institution's emergency response team.[4] Prevent entry to the area and provide the SDS for a related compound if available.[4]

Waste Disposal Plan

As a halogenated organic compound, this compound and all contaminated materials must be disposed of as hazardous chemical waste. Improper disposal, such as discarding in regular trash or down the drain, is prohibited.[4]

G cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, Wipes) container_solid 1. Place in Dedicated 'Halogenated Solid Waste' Container solid_waste->container_solid liquid_waste Unused or Spent Solutions container_liquid 2. Collect in Separate, Capped 'Halogenated Liquid Waste' Container liquid_waste->container_liquid glass_waste Contaminated Glassware decon_glass 3. Decontaminate Glassware with Solvent (e.g., Acetone) glass_waste->decon_glass final_disposal 5. Arrange for Pickup by Institutional EHS container_solid->final_disposal container_liquid->final_disposal collect_rinse 4. Collect Solvent Rinse as Halogenated Liquid Waste decon_glass->collect_rinse collect_rinse->container_liquid

Caption: Disposal workflow for halogenated chemical waste.

Key Disposal Rules:

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams to avoid costly disposal procedures.[9][10]

  • Containers: Use dedicated, compatible, and clearly labeled hazardous waste containers.[4][10] Keep containers securely closed except when adding waste.[10]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a list of the chemical contents.[10]

  • Regulations: Adhere strictly to all institutional, local, and national regulations for hazardous waste disposal.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.